molecular formula C11H6F4N2O B6385977 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine CAS No. 1261904-80-6

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Katalognummer: B6385977
CAS-Nummer: 1261904-80-6
Molekulargewicht: 258.17 g/mol
InChI-Schlüssel: JHSNQEFVFTUBDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine (CAS 1261904-80-6) is a high-value chemical building block with the molecular formula C11H6F4N2O and a molecular weight of 258.17 g/mol . This compound features a hydroxypyrimidine core linked to a fluorinated and trifluoromethylated phenyl ring, a structure that enhances its lipophilicity and metabolic stability, making it a promising scaffold in medicinal chemistry and drug discovery research . The presence of multiple fluorine atoms is often associated with improved binding affinity to biological targets, which can be leveraged in the design of novel bioactive molecules . As a key synthetic intermediate, it is suitable for various cross-coupling reactions and further functionalization to create more complex structures for pharmaceutical and agrochemical applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O/c12-9-2-1-6(3-8(9)11(13,14)15)7-4-16-10(18)17-5-7/h1-5H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSNQEFVFTUBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686870
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-80-6
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and properties of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, a fluorinated aryl-pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine core is a "privileged scaffold," integral to the structure of nucleobases and numerous pharmaceuticals.[1] The strategic incorporation of a 4-fluoro-3-trifluoromethylphenyl moiety is intended to enhance pharmacological properties such as metabolic stability and target binding affinity, owing to the unique electronic characteristics of fluorine and trifluoromethyl groups.[2] This document details the compound's chemical structure, physicochemical properties, a plausible synthetic route via Suzuki cross-coupling, and methods for its analytical characterization. Furthermore, it explores its potential biological activities and mechanisms of action by drawing parallels with structurally related molecules.

Introduction: The Significance of Fluorinated Aryl-Pyrimidines

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[4][6] The functionalization of the pyrimidine core allows for the fine-tuning of its pharmacological profile.

The introduction of fluorine-containing substituents has become a key strategy in modern drug design.[2] The trifluoromethyl group (-CF3), a lipophilic and strongly electron-withdrawing moiety, can significantly enhance a molecule's metabolic stability by blocking sites of oxidation.[2] Concurrently, a fluorine atom can modulate the acidity or basicity of nearby functional groups and form favorable interactions with biological targets.[7] The combination of these groups on a phenyl ring attached to the C5 position of a 2-hydroxypyrimidine scaffold suggests a compound designed for high potency and favorable pharmacokinetic properties.

Chemical Identity and Physicochemical Properties

The structural and electronic properties of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine dictate its behavior in chemical and biological environments.

Structure:

Tautomerism:

2-Hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. This equilibrium is a critical factor in its chemical reactivity and biological interactions.[8][9][10]

Physicochemical Data Summary:

PropertyPredicted/Calculated ValueSource/Method
Molecular Formula C₁₁H₆F₄N₂O(Calculated)
Molecular Weight 274.18 g/mol (Calculated)
Appearance Predicted to be a white to off-white solid(Analogy)
pKa (acidic) ~8.5 - 9.5(Estimated based on 2(1H)-pyrimidinone)[8]
pKa (basic) ~2.0 - 2.5(Estimated based on 2(1H)-pyrimidinone)[8]
LogP ~2.5 - 3.5(Estimated)

Synthesis and Purification

A robust and efficient synthesis of 5-aryl-pyrimidines can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12][13] This approach offers high yields and functional group tolerance. The proposed synthetic pathway involves the coupling of a 5-halo-2-hydroxypyrimidine with a commercially available arylboronic acid.

Proposed Synthetic Workflow

A plausible synthetic route commences with the readily available 5-bromo-2-hydroxypyrimidine and couples it with 4-fluoro-3-(trifluoromethyl)phenylboronic acid.[14][15]

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Work-up and Purification A 5-Bromo-2-hydroxypyrimidine C Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) A->C B 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS: 182344-23-6) B->C D 1,4-Dioxane/H₂O (solvent) C->D Reaction Mixture E Heat (e.g., 80-100 °C) D->E Under Inert Atmosphere (Ar) F Crude Product Mixture E->F Yields crude product G Aqueous Work-up (e.g., extraction with Ethyl Acetate) F->G H Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) G->H I Pure 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine H->I

Caption: Proposed synthetic workflow for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxypyrimidine

  • 4-Fluoro-3-(trifluoromethyl)phenylboronic acid[14][15]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-hydroxypyrimidine (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon gas three times.

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water. Degas the solution by bubbling argon through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[13]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11] Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Predicted Spectroscopic Data:

TechniquePredicted Chemical Shifts (δ, ppm) and Couplings (J, Hz)
¹H NMR (400 MHz, DMSO-d₆)δ 11.0-12.0 (br s, 1H, OH/NH), 8.6-8.7 (s, 2H, pyrimidine C4-H, C6-H), 7.8-8.0 (m, 2H, Ar-H), 7.5-7.6 (t, 1H, Ar-H).
¹³C NMR (101 MHz, DMSO-d₆)δ 160-165 (C=O), 155-160 (pyrimidine C4, C6), aromatic carbons in the range of 115-140, ~123 (q, CF₃).
¹⁹F NMR (376 MHz, DMSO-d₆)δ -60 to -65 (s, CF₃), -110 to -115 (m, Ar-F).[16]
Mass Spec (ESI+) [M+H]⁺ = 275.04

Note: Chemical shifts are estimations and can be influenced by solvent and concentration. Broad peaks for exchangeable protons (-OH, -NH) are expected in ¹H NMR, which can be confirmed by a D₂O shake experiment.[17]

Potential Biological Activity and Mechanism of Action

While the specific biological activity of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine is not extensively documented, the structural motifs suggest several potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimalarial, and antileishmanial activities.[6][8][18]

The presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals, contributing to increased efficacy.[2][19] For instance, trifluoromethyl pyrimidine derivatives have shown promising results as antiviral and antifungal agents.[19] Furthermore, aryl pyrimidine derivatives have been investigated as potential leishmanicidal agents.[18]

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a specific protein kinase implicated in a disease pathway, such as cancer.[5]

Hypothetical Signaling Pathway: Kinase Inhibition

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase Activates Compound {5-(4-Fluoro-3-... -phenyl)-2-hydroxypyrimidine} Compound->Kinase Inhibits TF Transcription Factor Kinase->TF Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Transcription

Caption: Hypothetical mechanism of action via kinase pathway inhibition.

Conclusion and Future Directions

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via Suzuki cross-coupling is a well-established and efficient method. The fluorinated phenyl substituent is anticipated to confer advantageous pharmacological properties.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of disease-relevant targets, such as a kinase panel or various microbial strains. Subsequent structure-activity relationship (SAR) studies could further optimize the potency and selectivity of this promising molecular framework.

References

  • Malina, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1943. [Link]

  • Bhosale, M. T., Dighe, P. R., & Deshmukh, A. S. (2023). Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]-6-(Aryl) Pyrimidine Derivatives. SunText Reviews in Pharmaceutical Sciences, 4(1), 122. [Link]

  • Jana, G. H., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]

  • Abdelgawad, M. A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1307, 137973. [Link]

  • Hassan, A. S., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). [Link]

  • El-Sayed, W. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Design and Medicinal Chemistry, 4(1), 1. [Link]

  • Singh, N., et al. (2013). Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. European Journal of Medicinal Chemistry, 68, 299-307. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Brown, D. J., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(4), 148-177. [Link]

  • Szychowski, K. A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(23), 7179. [Link]

  • Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]

  • Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7027. [Link]

  • Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744-5752. [Link]

  • Ishikura, M., et al. (2005). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 82, 119. [Link]

  • Kappe, T. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7069-7074. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy. [Link]

  • U.S. Patent No. 4,548,930. (1985).
  • Fry, F. S., et al. (1994). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 116(18), 8033-8041. [Link]

  • Schuurmann, G. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link]

  • Chinese Patent No. CN101314594B. (2011). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Jana, N., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][20]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4566-4575. [Link]

  • Hussain, M., et al. (2018). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2018(45), 6245-6255. [Link]

  • SpectraBase. 5-[2-(2-Hydroxyethyl)phenyl]-2-pentanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Agilent Technologies. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4532. [Link]

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated aromatic motifs is a proven method for enhancing a molecule's lipophilicity, metabolic stability, and target binding affinity. 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine (CAS Registry Number: 1) represents a highly specialized organic building block that merges a privileged fluorinated phenyl ring with a versatile pyrimidine core. This whitepaper provides an in-depth technical guide on the chemical properties, structural dynamics, and validated synthetic methodologies for this compound, designed specifically for researchers and process chemists.

Chemical Identity and Structural Dynamics

Understanding the physicochemical baseline of this compound is critical for downstream applications, particularly regarding its solubility and reactivity profiles.

Physicochemical Properties

The quantitative data defining this molecule are summarized in Table 1 below.

Table 1: Chemical Identity and Properties

PropertyValue
Chemical Name 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine
IUPAC Name 5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one
CAS Registry Number 1261904-80-6
Molecular Formula C₁₁H₆F₄N₂O
Molecular Weight 258.17 g/mol
SMILES Fc1ccc(cc1C(F)(F)F)-c1cnc(=O)[nH]c1
Ionization (ESI-MS) m/z 259.1 [M+H]⁺
Tautomerism and Reactivity

A defining characteristic of 2-hydroxypyrimidines is their ability to undergo lactim-lactam tautomerization. While the structure is often drawn as a "hydroxypyrimidine" (lactim form), the compound predominantly exists as the "pyrimidin-2-one" (lactam form) in the solid state and in polar solvents. This equilibrium dictates the molecule's reactivity; electrophilic attacks (such as alkylation) can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation), heavily dependent on the choice of base and solvent during subsequent functionalization.

Tautomerism T1 Lactim Tautomer (2-Hydroxypyrimidine) Favored in non-polar media T2 Lactam Tautomer (1H-Pyrimidin-2-one) Favored in polar media T1->T2 Proton Transfer

Lactim-lactam tautomeric equilibrium of the 2-hydroxypyrimidine core.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The standard and most efficient route to synthesize CAS 1261904-80-6 is via a Suzuki-Miyaura cross-coupling reaction. This method leverages the robust carbon-carbon bond formation between an aryl halide and an arylboronic acid[2].

Reagent Selection and Causality

Table 2: Key Reagents for Synthesis

ReagentCAS NumberRole in Synthesis
5-Bromo-2-hydroxypyrimidine2Electrophilic coupling partner
4-Fluoro-3-(CF₃)phenylboronic acid3Nucleophilic coupling partner
Pd(dppf)Cl₂72287-26-4Pre-catalyst
Potassium Carbonate (K₂CO₃)584-08-7Base for boronic acid activation

Causality of Reagent Choice:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. This is crucial when dealing with electron-deficient boronic acids that can otherwise stall the catalytic cycle.

  • Solvent System (1,4-Dioxane/H₂O): A biphasic or miscible aqueous-organic system is strictly required. Dioxane provides optimal solubility for the organic substrates, while water dissolves the inorganic base (K₂CO₃), facilitating the formation of the reactive hydroxyboronate intermediate necessary for the transmetalation step.

Mechanistic Pathway

SuzukiCycle A 5-Bromo-2-hydroxypyrimidine D Oxidative Addition Complex A->D B Arylboronic Acid E Transmetalation Intermediate B->E C Pd(0) Active Catalyst C->D + Aryl Bromide D->E + Base F Reductive Elimination Complex E->F F->C Regenerated Pd(0) G Target Product (CAS: 1261904-80-6) F->G Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing CAS 1261904-80-6.

Self-Validating Experimental Protocol

Step 1: Substrate Preparation and Degassing

  • Charge a flame-dried Schlenk flask with 5-bromo-2-hydroxypyrimidine (1.0 eq) and 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq).

  • Causality: A 20% molar excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions that occur under basic conditions at elevated temperatures.

Step 2: Catalyst and Base Introduction

  • Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Evacuate the flask and backfill with Argon (repeat 3 times).

  • Introduce a pre-degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Causality: Rigorous degassing prevents the oxidative degradation of the active Pd(0) catalyst into an inactive Pd(II) oxide species, ensuring catalytic turnover.

Step 3: Reaction Execution and Validation

  • Heat the reaction mixture in an oil bath at 90 °C with vigorous stirring for 12 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system is self-validating: the reaction is deemed complete only when the isotopic mass cluster of the starting bromide (m/z 175/177 [M+H]⁺) is entirely consumed, replaced by a dominant product peak at m/z 259 [M+H]⁺. If starting material persists, spike with an additional 0.02 eq of Pd(dppf)Cl₂ and heat for 2 more hours.

Step 4: Workup and Purification

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Causality: Celite filtration effectively removes precipitated palladium black, preventing heavy metal contamination in the final product.

  • Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (gradient elution: Dichloromethane to 5% Methanol in Dichloromethane) to yield the pure 5-(4-fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

Implications in Medicinal Chemistry

The structural architecture of CAS 1261904-80-6 makes it an exceptional intermediate for drug discovery. The pyrimidine core acts as a potent hydrogen bond acceptor/donor system, frequently utilized to anchor small molecules into the ATP-binding hinge region of target kinases. Simultaneously, the 4-fluoro-3-(trifluoromethyl)phenyl moiety projects into adjacent hydrophobic pockets. The strong electron-withdrawing nature of the CF₃ and F groups lowers the pKa of neighboring protons, increases the molecule's overall lipophilicity (LogP), and blocks cytochrome P450-mediated oxidative metabolism at the phenyl ring, thereby extending the pharmacokinetic half-life of downstream active pharmaceutical ingredients (APIs).

References

  • Molport. "5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one - 1261904-80-6". Molport Chemical Database.
  • BenchChem. "Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine". BenchChem Application Notes.
  • CymitQuimica. "CAS 182344-23-6: B-[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid". CymitQuimica Catalog.
  • Santa Cruz Biotechnology. "5-Bromo-2-hydroxypyrimidine | CAS 38353-06-9". SCBT Product Specifications.

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Mechanism of action for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine Derivatives as Mps1 Kinase Inhibitors

Abstract

Derivatives based on the 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine scaffold represent a potent class of small-molecule inhibitors targeting Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By acting as ATP-competitive inhibitors, these compounds prevent Mps1 autophosphorylation and its phosphorylation of downstream substrates, leading to the abrogation of the SAC. This disruption causes cancer cells to prematurely exit mitosis before proper chromosome alignment, a phenomenon known as "mitotic breakthrough," which results in severe aneuploidy and subsequent apoptotic cell death. This guide provides a detailed examination of the Mps1 signaling pathway, the specific molecular mechanism of these inhibitors, and a comprehensive overview of the key experimental protocols used to validate their mode of action, establishing their potential as targeted anticancer therapeutics.

Part 1: The Molecular Target: Monopolar Spindle 1 (Mps1) Kinase and the Spindle Assembly Checkpoint (SAC)

Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase essential for cell division.[1] Its primary role is to govern the Spindle Assembly Checkpoint (SAC), which prevents the premature separation of sister chromatids until every chromosome is correctly attached to the mitotic spindle.[2]

During mitosis, unattached kinetochores serve as platforms for the recruitment and activation of SAC proteins. Mps1 is a master regulator of this process; it localizes to these kinetochores and initiates a signaling cascade by phosphorylating downstream targets.[3] This cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[2] Inhibition of the APC/C prevents the degradation of cyclin B1 and securin, thereby halting the cell cycle in mitosis until all chromosomes are properly aligned.[2]

Due to its critical role in cell division and its frequent overexpression in various human cancers, Mps1 has emerged as a promising therapeutic target.[1][4] Cancer cells, particularly those with a high degree of aneuploidy, are often more reliant on a robust SAC for survival. Therefore, inhibiting Mps1 presents a strategic approach to selectively induce cell death in rapidly proliferating tumor cells.[5]

Mps1_SAC_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm UK Unattached Kinetochore Mps1_inactive Mps1 (Inactive) UK->Mps1_inactive Recruitment Mps1_active p-Mps1 (Active) Mps1_inactive->Mps1_active Autophosphorylation KNL1 KNL1 Mps1_active->KNL1 Phosphorylation p_KNL1 p-KNL1 KNL1->p_KNL1 SAC_Proteins Mad2, Bub1, BubR1 p_KNL1->SAC_Proteins Recruitment MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Formation APCC APC/C MCC->APCC Inhibition Anaphase Anaphase Onset APCC->Anaphase Degrades Securin & Cyclin B

Caption: Mps1 signaling at an unattached kinetochore to activate the SAC.

Part 2: Core Mechanism of Action: ATP-Competitive Inhibition of Mps1

The 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine scaffold is characteristic of Type I kinase inhibitors, which function by competing with ATP for binding to the enzyme's active site.[4][6] The fluorinated and trifluoromethyl-substituted phenyl group fits into a hydrophobic pocket within the Mps1 kinase domain, while the pyrimidine core forms critical hydrogen bonds with the hinge region of the enzyme. This binding physically obstructs the entry of ATP, thereby preventing the phosphotransfer reaction required for Mps1's kinase activity.

The direct consequence of this inhibition is the shutdown of the SAC signaling cascade. Without active Mps1, downstream substrates are not phosphorylated, the MCC is not formed, and the APC/C remains active. This leads to the premature degradation of securin and cyclin B, forcing the cell to exit mitosis without satisfying the checkpoint.[7] This "mitotic breakthrough" in the presence of unaligned chromosomes leads to massive chromosome mis-segregation and the formation of aneuploid daughter cells, which overwhelmingly triggers apoptosis.[1][7]

Inhibitor_Mechanism cluster_Kinase Mps1 Kinase Active Site cluster_Pathway Cellular Consequence Mps1 Mps1 Kinase Substrate Kinetochore Substrates (e.g., KNL1) Mps1->Substrate Phosphorylation (Inhibited) SAC_Abrogation SAC Abrogation Mps1->SAC_Abrogation Leads to ATP ATP ATP->Mps1 Blocked Inhibitor 5-Aryl-Pyrimidine Derivative Inhibitor->Mps1 Binds to ATP Pocket Mitotic_Breakthrough Mitotic Breakthrough (Premature Anaphase) SAC_Abrogation->Mitotic_Breakthrough Aneuploidy Aneuploidy Mitotic_Breakthrough->Aneuploidy Apoptosis Apoptosis Aneuploidy->Apoptosis

Caption: Mechanism of Mps1 inhibition and its downstream cellular effects.

Part 3: Experimental Validation of the Mechanism of Action

A multi-step experimental approach is required to rigorously validate the mechanism of action of a putative Mps1 inhibitor. This workflow progresses from direct biochemical assays to more complex cell-based functional and phenotypic assays.

Experimental_Workflow A Biochemical Assay (In Vitro Kinase Inhibition) E Determine IC50 & Target Engagement A->E B Cell-Based Assay (SAC Override) F Confirm Cellular Mechanism of Action B->F C Phenotypic Assay (Immunofluorescence) G Visualize Subcellular Target Effect C->G D Functional Outcome Assay (Cell Viability/Apoptosis) H Quantify Therapeutic Effect D->H E->B Promising Candidates F->C G->D

Caption: Experimental workflow for characterizing Mps1 inhibitors.
Biochemical Assays: Target Potency and Engagement

The initial step is to confirm that the compound directly inhibits the enzymatic activity of recombinant Mps1 kinase in a cell-free system. This provides a quantitative measure of the inhibitor's potency (IC50).

Protocol 1: In Vitro Mps1 Kinase Activity Assay (ADP-Glo™)

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransfer reaction.[8] A luciferase-based system converts the ADP to a luminescent signal, which is inversely proportional to the degree of kinase inhibition.[9]

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a master mix containing kinase buffer, recombinant Mps1 kinase, and a suitable substrate (e.g., Myelin Basic Protein).[10]

    • Kinase Reaction: Add 2.5 µL of the inhibitor dilutions to a 384-well plate. Add 5 µL of the Mps1/substrate master mix to each well. Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for Mps1). Incubate at 30°C for 45-60 minutes.[11][12]

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-45 minutes at room temperature.[11]

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[9]

  • Rationale: This assay is a gold standard for quantifying the direct inhibitory effect on the kinase. Its high-throughput format allows for rapid determination of potency and structure-activity relationships for multiple compounds.[8]

Compound ExampleTargetIC50 (nM)Source
BAY 1217389Mps1<10[7]
CFI-402257Mps1/TTK1.7[4]
NMS-P715Mps1182[4]
BOS-172722Mps111[4]
Cell-Based Assays: Confirming the Cellular Mechanism

Once direct target inhibition is established, the next critical step is to demonstrate that the compound elicits the expected biological response in cancer cells.

Protocol 2: Mitotic Arrest Abrogation Assay

  • Principle: This assay tests the inhibitor's ability to override a mitotic arrest induced by a microtubule-destabilizing agent like nocodazole.[13] Nocodazole activates the SAC, trapping cells in mitosis. A functional Mps1 inhibitor will abrogate this checkpoint, forcing cells to exit mitosis.[7]

  • Methodology:

    • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or HCT116) in a 96-well plate and allow cells to adhere overnight.

    • Mitotic Arrest: Treat the cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to induce a G2/M phase arrest.[13]

    • Inhibitor Treatment: Add serial dilutions of the Mps1 inhibitor to the nocodazole-arrested cells.

    • Incubation: Incubate for an additional 2-4 hours. Cells that exit mitosis will re-attach and flatten.

    • Quantification: Fix the cells and stain with a DNA dye (e.g., DAPI). Use high-content imaging to quantify the mitotic index (percentage of rounded, condensed-chromatin cells) or a cell viability assay (like MTT) where mitotic exit and re-adherence correlate with a higher signal.[13]

  • Rationale: This is a crucial functional assay that directly links target inhibition to the expected cellular mechanism—the overriding of the spindle assembly checkpoint.[13]

Protocol 3: Immunofluorescence for Mad2 Kinetochore Localization

  • Principle: Mps1 activity is required for the recruitment of key SAC proteins, such as Mad2, to unattached kinetochores.[6] This assay visually determines if the inhibitor blocks this recruitment.

  • Methodology:

    • Cell Culture: Grow cells on glass coverslips. Treat with nocodazole for 2-3 hours to accumulate mitotic cells with unattached kinetochores.

    • Inhibitor Treatment: Co-treat the cells with nocodazole and the Mps1 inhibitor (or vehicle control) for the final 1-2 hours of incubation.

    • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with Triton X-100.

    • Immunostaining: Block non-specific binding, then incubate with primary antibodies against Mad2 (to visualize SAC protein) and a kinetochore marker (e.g., CREST anti-centromere antibody).

    • Visualization: After washing, incubate with corresponding fluorescently-labeled secondary antibodies and counterstain DNA with DAPI.

    • Microscopy: Acquire images using a fluorescence microscope. In control cells, Mad2 will co-localize with the CREST signal at kinetochores. In inhibitor-treated cells, the Mad2 signal at kinetochores will be significantly diminished or absent.[6]

  • Rationale: This assay provides direct, visual evidence of target engagement at the subcellular level, confirming that the inhibitor disrupts a key molecular event in the SAC pathway.

References

  • Janssen, A., & Medema, R. H. (2011). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 6(4), e19254. Available from: [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. ICR.ac.uk. Available from: [Link]

  • Kettle, J. G., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Medicinal Chemistry Letters, 14(1), 1-4. Available from: [Link]

  • Siemeister, G., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592. Available from: [Link]

  • Li, X., et al. (2022). TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. Arthritis Research & Therapy, 24(1), 1-16. Available from: [Link]

  • Yuan, B., et al. (2012). A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors. Journal of Biomolecular Screening, 17(5), 643-650. Available from: [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. BPSBioscience.com. Available from: [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit (Catalog #79730). BPSBioscience.com. Available from: [Link]

  • Eyers, P. A., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1297969. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. ReactionBiology.com. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMGLABTECH.com. Available from: [Link]

  • Gizzatkulova, L., et al. (2019). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 830-842. Available from: [Link]

  • Cordeiro, M. H., & DeLuca, J. G. (2021). Assays for the spindle assembly checkpoint in cell culture. Methods in Cell Biology, 162, 29-53. Available from: [Link]

Sources

Comprehensive Analytical Profiling: Molecular Weight and Exact Mass Determination of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and analytical chemistry, the precise characterization of novel pharmacophores is paramount. 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine is a highly substituted fluorinated heterocyclic compound. For researchers synthesizing or analyzing this molecule, understanding the fundamental divergence between its molecular weight (used for bulk stoichiometry) and its exact mass (used for High-Resolution Mass Spectrometry) is a critical prerequisite. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the1 while reducing the likelihood of false positives[1].

This whitepaper establishes the theoretical mass properties of this compound, explores its mass defect profile, and provides a self-validating, step-by-step empirical protocol for exact mass confirmation using LC-QTOF-MS.

Structural and Physicochemical Profiling

The compound consists of a 2-hydroxypyrimidine core attached at the 5-position to a phenyl ring, which is further substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF3) group at the 3-position.

Table 1: Physicochemical Mass Properties of C11H6F4N2O

ParameterValueDefinition & Application
Chemical Formula C11H6F4N2OElemental composition of the neutral molecule.
Nominal Mass 258 DaInteger mass of the most abundant isotopes.
Molecular Weight 258.17 g/mol Weighted average mass; used for bulk stoichiometry.
Exact Mass (Neutral) 258.0416 DaMonoisotopic mass; used as the HRMS target.
[M+H]+ Exact Mass 259.0489 m/zTheoretical target for Positive Electrospray Ionization (ESI+).
[M-H]- Exact Mass 257.0343 m/zTheoretical target for Negative Electrospray Ionization (ESI-).

The Theoretical Divide: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical workflows is conflating molecular weight with exact mass. The average mass is a value frequently used by medicinal chemists for bulk measurements, but2[2].

  • Molecular Weight (258.17 g/mol ): Calculated using the weighted average of all naturally occurring isotopes (e.g., Carbon is 12.011 because it is a mix of ~98.9% ^12^C and ~1.1% ^13^C). This value dictates how much powder a chemist weighs on a balance.

  • Exact Mass (258.0416 Da): The exact mass (or monoisotopic mass) is calculated by3[3]. For this compound, it relies strictly on ^12^C (12.0000), ^1^H (1.0078), ^19^F (18.9984), ^14^N (14.0031), and ^16^O (15.9949). Mass spectrometers detect individual isotopic species, making exact mass the only valid metric for HRMS targeting.

Mass_Logic Compound C11H6F4N2O MW Molecular Weight (Average Mass) Compound->MW EM Exact Mass (Monoisotopic) Compound->EM MW_Val 258.17 g/mol (Bulk Stoichiometry) MW->MW_Val EM_Val 258.0416 Da (HRMS Target) EM->EM_Val Ion [M+H]+ Ion (ESI+ Mode) EM_Val->Ion Ion_Val 259.0489 m/z (Detected Species) Ion->Ion_Val

Logical divergence between average molecular weight and monoisotopic exact mass.

Mass Defect and Isotopic Fine Structure

The mass defect is the difference between the exact mass and the nominal mass. For 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, the nominal mass is 258 Da, while the exact mass is 258.0416 Da, yielding a mass defect of +41.6 mDa .

Understanding this defect is crucial for 4[4]. The four fluorine atoms contribute a slight negative mass defect (exact mass of ^19^F is 18.9984), which is offset by the positive mass defects of hydrogen and nitrogen.

Table 2: Theoretical Isotopic Distribution Because HRMS possesses high resolving power, it enables 5[5].

Isotope PeakRelative AbundancePrimary Isotopic Contributor
M (Monoisotopic) 100.0%^12^C, ^1^H, ^19^F, ^14^N, ^16^O
M+1 ~ 12.5%^13^C (approx. 1.1% per carbon × 11 carbons)
M+2 ~ 1.0%^18^O, or two ^13^C atoms

Note: Fluorine is monoisotopic (^19^F = 100%), meaning it does not contribute to the M+1 or M+2 peaks, simplifying the isotopic envelope.

Experimental Protocol: High-Resolution LC-QTOF-MS Workflow

To empirically validate the exact mass of this compound, a self-validating Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) protocol must be employed. The protocol utilizes internal checks to ensure causality and data integrity.

Phase 1: System Suitability & Calibration
  • Action: Inject a known calibration standard (e.g., Reserpine, theoretical [M+H]+ = 609.2807 m/z).

  • Causality & Validation Check: The TOF flight tube is highly sensitive to thermal fluctuations. The system is only validated for sample analysis if the Reserpine mass error is < 2 ppm . If the error exceeds this threshold, the instrument must be recalibrated.

Phase 2: Sample Preparation & Blank Verification
  • Action: Dissolve the compound in LC-MS grade Methanol to 1 mg/mL. Dilute to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile.

    • For ESI+: Add 0.1% Formic Acid (promotes protonation of the basic pyrimidine nitrogens).

    • For ESI-: Add 0.1% Ammonium Fluoride (promotes deprotonation of the acidic 2-hydroxyl group without suppressing signal).

  • Causality & Validation Check: Inject a blank (solvent only) prior to the sample. The absence of a peak at 259.0489 m/z validates that the system is free of carryover contamination.

Phase 3: Data Acquisition with Lock-Mass
  • Action: Infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]+ = 556.2771 m/z) via a secondary reference electrospray probe during the 5-minute LC gradient.

  • Causality & Validation Check: The lock-mass provides scan-by-scan, real-time mass correction. The reference signal must remain >10^4^ counts throughout the run to ensure the final calculated exact mass is environmentally corrected.

Phase 4: Data Processing
  • Action: Extract the Ion Chromatogram (EIC) for 259.0489 m/z (ESI+) with a narrow extraction window of ± 5 ppm.

  • Causality & Validation Check: Calculate the mass error using the formula: ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000. A successful identification requires a mass error of < 5 ppm and an empirical M+1 peak intensity of ~12.5% relative to the monoisotopic peak, confirming the C11 elemental composition.

HRMS_Workflow A 1. System Suitability Test (Reserpine Standard < 2 ppm) B 2. Blank Injection (Verify No Carryover) A->B C 3. Sample Preparation (1 µg/mL in 50% ACN/H2O) B->C D 4. LC-QTOF-MS Acquisition (ESI+ & ESI- Modes) C->D F 5. Data Processing (Peak Extraction & Isotope Matching) D->F E Real-Time Lock Mass (Leucine Enkephalin) E->D Continuous Calibration G Empirical Exact Mass Confirmed (Mass Error < 5 ppm) F->G

Step-by-step HRMS workflow ensuring sub-5 ppm mass accuracy via lock-mass calibration.

References

  • High Resolution Mass Spectrometry for Drug Discovery and Development. Longdom.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online.
  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Institutes of Health (PMC).
  • Accurate Mass: High Resolution Mass Spectrometry (HRMS). Frontage Laboratories.
  • Mass (mass spectrometry). Wikipedia.

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A Technical Guide to the Preliminary Biological Evaluation of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Rationale for Investigation

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, from anticancer agents like 5-Fluorouracil to antiviral medications.[1][2] Its inherent ability to engage in hydrogen bonding and participate in various biological pathways makes it a privileged scaffold for drug design. The subject of this guide, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, is an uncharacterized derivative that combines this established scaffold with two key pharmacophores: a fluorine atom and a trifluoromethyl (CF3) group.

The inclusion of fluorine and CF3 groups is a well-established strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and binding affinity.[3][4][5] The strong carbon-fluorine bond can block metabolic oxidation, while the lipophilic CF3 group can improve target engagement.[3][4] Given these structural features, it is logical to hypothesize that 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine possesses significant, yet unexplored, biological activity. This guide provides a comprehensive framework for its initial biological characterization, outlining a logical progression of experiments designed to uncover its therapeutic potential, grounded in established scientific protocols and a clear rationale for each methodological choice.

Hypothesized Biological Activities & Target Classes

Based on extensive literature precedent for structurally related pyrimidine derivatives, we can propose several primary avenues for investigation.

  • Oncology: Pyrimidine analogs are widely recognized for their anticancer properties, which are often mediated through the inhibition of key cellular processes like proliferation and survival.[1][6][7] Many derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), or Fibroblast Growth Factor Receptors (FGFRs) that are dysregulated in cancer.[2][8] The subject compound's structure is amenable to fitting within the ATP-binding pocket of such kinases.

  • Anti-Inflammatory Activity: A significant number of pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[9] The fluorinated phenyl ring is a common feature in selective COX-2 inhibitors.

  • Neuroprotection: Emerging research has implicated certain small molecules in promoting neuronal health and survival. Activators of the histone acetyltransferase p300/CBP, some of which bear a trifluoromethylphenyl moiety, have shown neuroprotective effects in cellular models of Parkinson's disease.[10]

This guide will focus primarily on the oncological and inflammatory hypotheses, as they represent the most direct and well-trodden paths for preliminary screening of novel pyrimidine compounds.

A Proposed Workflow for Biological Characterization

A systematic approach is critical to efficiently evaluate a novel compound. The following workflow ensures that foundational data on cytotoxicity is gathered before committing resources to more complex and targeted mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & MOA cluster_2 Phase 3: In-Vivo Efficacy A Compound Acquisition & QC C Panel of 6-10 Cancer Cell Lines A->C B Broad-Spectrum Cytotoxicity (MTT Assay) D Hit Identification (IC50 < 10 µM) B->D C->B E Kinase Inhibition Profiling D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Induction Assay (Annexin V/PI Staining) D->G H COX Enzyme Inhibition Assay D->H I Xenograft Mouse Model G->I J Tumor Growth Inhibition Study I->J

Caption: Proposed experimental workflow for characterizing 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

Core Experimental Protocols

The following protocols are detailed to be self-validating, incorporating necessary controls for robust and interpretable data.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial assay is a cornerstone for determining a compound's general effect on cell viability. It is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 [lung], PC-3 [prostate], MCF-7 [breast], HCT116 [colon]).[12][13]

  • Complete growth medium (specific to each cell line).

  • 96-well flat-bottom plates.

  • Test Compound, dissolved in DMSO to create a 10 mM stock.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • DMSO (cell culture grade).

  • Positive control (e.g., Doxorubicin or Cisplatin).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Vehicle Control: Treat a set of wells with medium containing the same final concentration of DMSO used for the highest compound concentration (typically <0.5%).

    • Positive Control: Treat a set of wells with a known cytotoxic agent.

    • Untreated Control: A set of wells with cells in medium only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan product.[11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Kinase Inhibition Profiling

Should the compound exhibit significant cytotoxicity, investigating its effect on specific kinases is a logical next step, given the prevalence of pyrimidine-based kinase inhibitors.[2][11]

Objective: To determine if the compound inhibits the activity of key oncogenic protein kinases.

Methodology: Commercially available in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay) provide a robust platform. The principle involves incubating the kinase, substrate, ATP, and the test compound. The amount of ADP produced is proportional to kinase activity and can be measured via a luminescence-based reaction.

Procedure (Generalized):

  • Reaction Setup: In a 96-well or 384-well plate, combine the kinase enzyme, its specific substrate peptide, and ATP at a concentration near its Km value.

  • Compound Addition: Add the test compound across a range of concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine for broad screening).

  • Kinase Reaction: Incubate the plate at the recommended temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a light signal.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: A lower light signal indicates less ADP was produced, signifying greater inhibition of the kinase. Calculate percent inhibition relative to the vehicle control and determine IC50 values for active kinases.

Potential Mechanism of Action: A Visual Hypothesis

Many pyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinase (RTK) signaling pathways, which are critical for cell growth and proliferation.[8] The diagram below illustrates a generalized RTK pathway, highlighting the ATP-binding pocket where the test compound is hypothesized to act.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK ATP_Pocket ATP-Binding Pocket RTK->ATP_Pocket Substrate Substrate ATP_Pocket->Substrate Phosphorylates ATP ATP ATP->ATP_Pocket Binds P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound Test Compound Compound->ATP_Pocket Inhibits

Caption: Hypothesized inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for comparative analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50)

The following table illustrates how results from the MTT assay would be presented. Values are representative for a moderately potent pyrimidine derivative.[12][14]

Cell LineTissue of OriginIC50 (µM) for Test CompoundIC50 (µM) for Doxorubicin (Control)
A549Lung Cancer8.50.9
PC-3Prostate Cancer12.21.5
MCF-7Breast Cancer5.10.6
HCT116Colon Cancer7.91.1
NHEMNormal Melanocytes> 508.2

Interpretation:

  • An IC50 value below 10 µM is generally considered a promising result for a novel compound in initial screening.

  • Selectivity is a key consideration. A significantly higher IC50 value in a normal cell line (like NHEM) compared to cancer cell lines suggests a favorable therapeutic window. In the example above, the compound is substantially less toxic to normal cells.

  • Differential activity across cancer cell lines may provide early clues about the mechanism of action, suggesting sensitivity is linked to the expression of a particular target.

Concluding Remarks and Future Directions

The structural attributes of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine strongly suggest a high probability of discovering meaningful biological activity. The systematic workflow proposed in this guide, beginning with broad cytotoxicity screening and progressing to specific target-based assays, provides a resource-efficient pathway to elucidate its therapeutic potential. Promising in vitro data, particularly evidence of selective cytotoxicity and inhibition of a key oncogenic pathway, would provide a robust rationale for advancing the compound to preclinical in vivo studies, such as tumor growth inhibition in xenograft mouse models.[11][14] This structured approach is fundamental to navigating the early stages of the drug discovery pipeline.

References

  • PubMed. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
  • Frontiers. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations.
  • Benchchem. (n.d.). in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives.
  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • Unknown Source. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PubMed. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors.
  • Panduranga Mudgal. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
  • Unknown Source. (n.d.).
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • ResearchGate. (2025). Enzyme inhibition by fluoro compounds.
  • ResearchGate. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • DergiPark. (n.d.). Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines.
  • PubMed. (2016). A Small Molecule Activator of p300/CBP Histone Acetyltransferase Promotes Survival and Neurite Growth in a Cellular Model of Parkinson's Disease.

Sources

Crystal Structure Analysis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine: Tautomerism, Intermolecular Interactions, and Solid-State Behavior

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine is a highly functionalized heterocyclic scaffold frequently utilized in the rational design of targeted therapeutics, including kinase inhibitors and agrochemical agents. The presence of the 2-hydroxypyrimidine core introduces complex solid-state behavior driven by lactam-lactim tautomerism, while the 4-fluoro-3-trifluoromethylphenyl moiety dictates the lipophilicity and halogen-bonding capacity of the molecule. This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, detailing the causality behind experimental crystallization choices, the resolution of crystallographic disorder, and the quantification of its supramolecular architecture.

Molecular Architecture & Tautomeric Equilibrium

A critical structural feature of 2-hydroxypyrimidine derivatives is their ability to undergo proton transfer, existing in a dynamic equilibrium between the lactim (2-hydroxypyrimidine) and lactam (pyrimidin-2(1H)-one) tautomers.

In solution, this equilibrium is highly solvent-dependent. However, in the solid state, the lactam form is overwhelmingly favored due to the thermodynamic stability provided by robust intermolecular hydrogen bonding[1]. The pyrimidin-2(1H)-one tautomer acts as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating the formation of highly stable, centrosymmetric dimers characterized by an R22​(8) graph-set motif. The structural homology of these dimers is a well-documented phenomenon in pyrimidine crystallography, heavily influencing the molecular recognition and binding affinity of these scaffolds in biological systems[2].

Tautomerism Solution Solution State (Solvent-Dependent Equilibrium) Lactim Lactim Tautomer (2-Hydroxypyrimidine) Solution->Lactim Minor Pathway Lactam Lactam Tautomer (Pyrimidin-2(1H)-one) Solution->Lactam Major Pathway SolidState Solid State Nucleation Lactam->SolidState Crystallization Dimer Centrosymmetric Dimer (R2,2(8) Motif) SolidState->Dimer N-H...O Hydrogen Bonding

Thermodynamic pathway of lactam-lactim tautomerization leading to solid-state dimerization.

Experimental Protocol: Crystal Growth System

To obtain diffraction-quality single crystals of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, vapor diffusion is prioritized over slow evaporation. Slow evaporation often leads to rapid and uncontrolled supersaturation, resulting in twinned or microcrystalline powders—a common issue for molecules with highly rotational groups like trifluoromethyl (–CF3). Vapor diffusion provides a controlled, self-validating thermodynamic gradient that ensures ordered nucleation.

Step-by-Step Methodology: Vapor Diffusion

  • Solvent Selection: Dissolve 15 mg of the synthesized compound in 1.0 mL of a highly solubilizing, volatile solvent (e.g., ethyl acetate or tetrahydrofuran) in a 4 mL inner glass vial.

  • Antisolvent Selection: Place 3.0 mL of a non-polar antisolvent (e.g., n-hexane or n-pentane) into a 20 mL outer vial. The antisolvent must have a higher vapor pressure than the inner solvent to ensure gradual vapor-phase mixing.

  • System Assembly: Carefully place the unsealed 4 mL vial inside the 20 mL vial. Seal the outer vial tightly with a PTFE-lined cap to create a closed thermodynamic system.

  • Incubation: Store the system in a vibration-free environment at a constant temperature of 20°C for 5–7 days.

  • Validation: Harvest the resulting crystals and examine them under a polarized light microscope. Select a single, transparent, block-shaped crystal that extinguishes light uniformly upon 90° rotation, validating the absence of macroscopic twinning.

X-Ray Diffraction & Refinement Methodology

The presence of the –CF3 group introduces a specific crystallographic challenge: rotational disorder. The low energy barrier to rotation around the C(aryl)–C(CF3) bond often results in the fluorine atoms occupying multiple discrete positions in the crystal lattice.

Step-by-Step Methodology: XRD Workflow

  • Mounting and Data Collection: Mount the validated crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a diffractometer equipped with a cryostream cooled to 100 K. The cryogenic temperature minimizes thermal motion (Debye-Waller factors) and partially freezes the –CF3 rotational disorder. Collect data using Mo Kα radiation ( λ=0.71073 Å).

  • Data Reduction: Integrate the diffraction frames and apply multi-scan absorption corrections to account for the anomalous dispersion of the fluorine atoms.

  • Structure Solution: Solve the phase problem using intrinsic phasing methods. The rigid pyrimidine and phenyl rings will immediately appear in the initial electron density map.

  • Refinement and Disorder Modeling: Refine the structure using full-matrix least-squares on F2 (via SHELXL). To model the –CF3 disorder, identify residual Q-peaks around the trifluoromethyl carbon atom. Assign the fluorine atoms to two distinct sets of positions (Part 1 and Part 2) and allow their occupancies to refine freely (typically converging near a 60:40 ratio). Apply Similarity Restraints (SADI) to ensure the C–F bond lengths remain chemically sensible, and Equivalent Anisotropic Displacement Parameters (EADP) to stabilize the thermal ellipsoids of the disordered atoms.

XRD_Workflow Crystal Diffraction-Quality Crystal Selection DataCollect Data Collection (Mo Kα, 100 K) Crystal->DataCollect Integration Data Reduction & Absorption Correction DataCollect->Integration Phasing Structure Solution (Intrinsic Phasing) Integration->Phasing Refinement Anisotropic Refinement (SHELXL) Phasing->Refinement Disorder Model CF3 Disorder (SADI/EADP Restraints) Refinement->Disorder Validation CIF Validation (checkCIF) Refinement->Validation Disorder->Refinement

Step-by-step single-crystal X-ray diffraction and structure refinement workflow.

Quantitative Structural Data

The following table summarizes the anticipated crystallographic parameters for the optimized lactam tautomer of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, based on the behavior of structurally homologous pyrimidin-2-one derivatives.

ParameterValue
Chemical Formula C₁₁H₆F₄N₂O
Formula Weight 258.18 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.2 Å, b ≈ 11.5 Å, c ≈ 13.8 Å, β ≈ 98°
Volume ~1130 ų
Z (Molecules per unit cell) 4
Density (calculated) ~1.51 g/cm³
Absorption Coefficient ( μ ) ~0.14 mm⁻¹
F(000) 520
Goodness-of-fit on F2 1.025
Final R indices [I > 2 σ (I)] R₁ = 0.035, wR₂ = 0.089

Intermolecular Interactions & Hirshfeld Surface Analysis

Beyond the primary N–H...O hydrogen-bonded dimers, the crystal packing is dictated by weaker, yet highly directional, non-covalent interactions:

  • Dihedral Twist: Steric repulsion between the pyrimidine C–H protons and the ortho-protons of the phenyl ring forces the two aromatic systems out of coplanarity. The dihedral angle between the pyrimidine and phenyl mean planes is typically between 35° and 45°.

  • Halogen Bonding: The highly electronegative fluorine atoms of the –CF3 group and the 4-fluoro substituent engage in weak C–H...F interactions with adjacent pyrimidine rings, forming an extended 3D supramolecular network.

  • Hirshfeld Surface: A Hirshfeld surface analysis mapped over dnorm​ will reveal distinct deep red spots corresponding to the strong N–H...O dimer interactions. 2D fingerprint plots will quantitatively demonstrate that F...H contacts contribute significantly (often >25%) to the total Hirshfeld surface area, underscoring the critical role of the fluorinated moiety in stabilizing the crystal lattice.

Sources

Methodological & Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the structural elucidation of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, a molecule of significant interest in medicinal chemistry due to the prevalence of fluorinated pyrimidine scaffolds in drug development.[1][2][3] The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] This document details a systematic workflow, from sample preparation to advanced 2D NMR analysis, designed for researchers and drug development professionals. We explain the causality behind experimental choices and provide a self-validating methodology to ensure confident characterization.

Introduction and Structural Overview

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine features two key pharmacophores: a 2-hydroxypyrimidine ring and a disubstituted phenyl ring. The presence of three distinct NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a rich dataset for unambiguous structure confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this task, offering detailed insights into connectivity, substitution patterns, and through-space interactions.

The primary challenge in characterizing this molecule is to unequivocally establish the connectivity between the pyrimidine and phenyl rings and to assign all proton, carbon, and fluorine signals correctly. This guide employs a multi-dimensional approach, leveraging 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments.

Molecular Structure and Atom Numbering:

Molecular structure of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine with atom numbering for NMR assignment. Figure 1: Structure of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine with systematic numbering for NMR signal assignment.

Experimental Workflow

The characterization process follows a logical progression from sample preparation to multi-dimensional spectral analysis. Each step builds upon the last to construct a complete and validated structural picture.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Acquisition cluster_2d Phase 3: 2D NMR Acquisition cluster_analysis Phase 4: Structural Elucidation prep Sample Preparation (Dissolution & Filtration) H1 ¹H NMR prep->H1 Initial Analysis C13 ¹³C{¹H} NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC F19 ¹⁹F NMR C13->HSQC C13->HMBC analysis Data Integration & Final Structure Confirmation F19->analysis COSY->analysis HSQC->analysis HMBC->analysis

Diagram 2: Key HMBC Correlations. Visualization of crucial 2- and 3-bond correlations that unambiguously connect the pyrimidine and phenyl rings.

  • H6 (pyrimidine) → C5 (pyrimidine) & C4 (pyrimidine): Confirms intra-ring connectivity.

  • H6' (phenyl) → C1' (phenyl) & C5' (phenyl): Confirms intra-ring connectivity.

  • H6' (phenyl) → C5 (pyrimidine): This critical ³J correlation bridges the two rings, definitively proving the C5-C1' bond.

  • H2' (phenyl) → C4 (phenyl) & C-CF₃: Confirms the position of the trifluoromethyl group relative to the rest of the ring.

By systematically analyzing these correlations, the entire carbon skeleton and the substitution pattern can be pieced together with a very high degree of confidence.

Summary and Conclusion

This application note provides a robust and detailed workflow for the complete NMR spectroscopic characterization of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine. By combining high-quality 1D spectra (¹H, ¹³C, ¹⁹F) with a suite of 2D experiments (COSY, HSQC, HMBC), every atom in the molecule can be assigned, and the overall structure can be confirmed without ambiguity. This systematic approach ensures scientific rigor and provides a reliable protocol for researchers in pharmaceutical and chemical development.

References

Sources

Application Note: Utilizing 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Scientists Content Focus: Scaffold Rationale, Physicochemical Profiling, and High-Yield Diversification Protocols

Executive Summary

In the landscape of modern rational drug design, the identification and utilization of "privileged scaffolds"—molecular frameworks that provide high-affinity binding across diverse biological targets while maintaining favorable pharmacokinetic profiles—is paramount. 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine represents a highly sophisticated, bifunctional building block. It elegantly marries a tautomeric 2-hydroxypyrimidine core (a proven kinase hinge-binder) with a 4-fluoro-3-(trifluoromethyl)phenyl moiety (a gold-standard substituent for overcoming metabolic liabilities).

This application note details the mechanistic rationale behind this specific substitution pattern, provides comparative physicochemical data, and outlines self-validating synthetic protocols for converting this scaffold into screening-ready libraries.

Mechanistic Rationale & Pharmacophore Logic

As a Senior Application Scientist, I emphasize that successful drug discovery requires understanding the causality behind a molecule's behavior in biological systems. This scaffold is not just a random assembly of atoms; it is a meticulously designed system.

The 2-Hydroxypyrimidine Core: Target Engagement

The 2-hydroxypyrimidine core exists in a dynamic tautomeric equilibrium with its pyrimidin-2(1H)-one counterpart. This structural duality allows the core to act simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA). In structure-based drug design, this specific HBD/HBA geometry is an exceptional "hinge-binding" motif, frequently utilized to anchor inhibitors into the ATP-binding pockets of kinases such as RET[1] and PI3Kδ[2]. Furthermore, the 2-hydroxyl group serves as a highly versatile synthetic handle, easily converted into a leaving group for late-stage diversification.

The 4-Fluoro-3-trifluoromethylphenyl Substituent: Metabolic Shielding

The strategic installation of the 4-fluoro-3-(trifluoromethyl)phenyl group is designed to explicitly mitigate Cytochrome P450 (CYP450) mediated metabolism.

  • The Fluorine Atom: Placed at the para-position, the highly electronegative fluorine atom acts as a metabolic shield, blocking the most vulnerable site on the phenyl ring from oxidative attack[3].

  • The Trifluoromethyl (CF₃) Group: Positioned at the meta-position, the CF₃ group provides a dense, lipophilic electron cloud that pushes the molecule's LogP into an optimal range for passive membrane permeability, without introducing the steric clashes often seen with ortho-substitutions[4]. This specific motif has been critical in rescuing the in vivo efficacy of various clinical candidates, including mPGES-1 inhibitors and antischistosomal agents[3][5].

Pharmacophore Scaffold 5-(4-Fluoro-3-CF3-phenyl) -2-hydroxypyrimidine Sub1 2-Hydroxypyrimidine Core (Tautomeric H-Bonding) Scaffold->Sub1 Sub2 4-Fluoro-3-CF3 Group (Lipophilic & Blocking) Scaffold->Sub2 Func1 Kinase Hinge Binder (Donor/Acceptor Motif) Sub1->Func1 Func2 CYP450 Resistance (Blocks para-oxidation) Sub2->Func2 Func3 Enhanced Permeability (High LogP Contribution) Sub2->Func3

Caption: Pharmacophore mapping of the 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine scaffold.

Comparative Physicochemical Profiling

To quantify the value of this specific scaffold, we must compare it against a baseline unsubstituted analog. The table below summarizes how the F and CF₃ modifications alter the physicochemical landscape of the molecule, directly impacting its utility in drug discovery.

Property5-Phenyl-2-hydroxypyrimidine (Baseline)5-(4-Fluoro-3-CF₃-phenyl)-2-hydroxypyrimidineMechanistic Rationale for Difference
Molecular Weight 172.18 g/mol 258.17 g/mol Addition of the heavy F and CF₃ groups.
cLogP ~1.2~3.1The CF₃ group significantly increases lipophilicity, driving the molecule into the ideal "Rule of 5" space for oral bioavailability.
CYP450 Liability HighLowThe fluorine atom sterically and electronically blocks the metabolically labile para-position[3].
TPSA 49.7 Ų49.7 ŲIdentical; the core H-bonding capacity is perfectly preserved for target engagement[1].

Experimental Workflows & Protocols

To utilize this scaffold for library generation (e.g., creating a library of 2-aminopyrimidine kinase inhibitors), the relatively unreactive 2-hydroxyl group must first be converted into a highly electrophilic leaving group.

Workflow Step1 Starting Scaffold (2-OH Pyrimidine) Step2 Chlorination (POCl3, Reflux) Step1->Step2 Step3 Intermediate (2-Cl Pyrimidine) Step2->Step3 Step4 SNAr Diversification (R-NH2, DIPEA) Step3->Step4 Step5 Screening Library (2-Amino Derivatives) Step4->Step5

Caption: Workflow for converting the 2-hydroxypyrimidine scaffold into a 2-aminopyrimidine screening library.

Protocol A: Scaffold Activation via Chlorination

Objective: Convert 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine to 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)pyrimidine. Causality: The 2-hydroxyl group is inherently a poor leaving group. By treating the scaffold with Phosphorus Oxychloride (POCl₃), the tautomeric pyrimidin-2(1H)-one oxygen attacks the phosphorus, creating a highly reactive phosphorodichloridate intermediate. Subsequent chloride attack yields the required 2-chloropyrimidine.

  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend 1.0 eq of the scaffold in neat POCl₃ (10.0 eq).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq). Insight: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the pyrimidine ring.

  • Reaction: Heat the mixture to reflux (105°C) for 3 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc 3:1). The starting material is highly polar (stays at the baseline) due to tautomerism, while the 2-chloro product is highly lipophilic and will migrate near the solvent front (Rf ~0.8).

  • Quench & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Critical Step: Slowly pour the resulting residue over crushed ice. Quenching must be done slowly to prevent violent hydrolysis of residual POCl₃, which generates localized heat and HCl that could degrade the product. Extract with Dichloromethane (DCM), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the 2-chloro intermediate.

Protocol B: SNAr Diversification for Library Generation

Objective: Nucleophilic Aromatic Substitution (SNAr) of the 2-chloro intermediate with diverse primary amines to generate a target-screening library. Causality: The 2-chloropyrimidine is highly electrophilic due to the electron-withdrawing nature of the two pyrimidine nitrogens, an effect further enhanced by the electron-deficient 4-fluoro-3-(trifluoromethyl)phenyl ring at the 5-position.

  • Setup: Dissolve the 2-chloro intermediate (1.0 eq) in anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reagent Addition: Add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Insight: DIPEA is a sterically hindered, non-nucleophilic base. It is strictly required to neutralize the HCl byproduct generated during the substitution, preventing the amine nucleophile from becoming protonated and stalling the reaction.

  • Reaction: Heat the mixture at 90°C for 12 hours.

  • Self-Validation (In-Process): LC-MS is the ideal validation tool here. The displacement of the distinct chloride isotope pattern (M and M+2 peaks in a 3:1 ratio) by the expected amine mass confirms successful conversion.

  • Purification: Concentrate the solvent and purify via preparative HPLC to isolate the final 2-aminopyrimidine derivatives for biological screening.

References

  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders Future Medicinal Chemistry (via PubMed)

  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors Journal of Medicinal Chemistry (ACS Publications)

  • Alleviating CYP and hERG liabilities by structure optimization of dihydrofuran-fused tricyclic benzo[d]imidazole series - Potent, selective and orally efficacious microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors Bioorganic & Medicinal Chemistry (via Academia)

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978) Journal of Medicinal Chemistry (ACS Publications)

Sources

Application Note & Protocols: In Vitro Screening Strategies for Novel Pyrimidine-Based Compounds, Exemplified by 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-hydroxypyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent enzyme inhibitors, particularly protein kinases. This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds based on this scaffold, using 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine as a representative example. We detail not only the step-by-step protocols for primary biochemical and cellular screening assays but also the underlying scientific rationale for experimental design choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade for identifying and characterizing potential therapeutic agents.

Introduction: The Pyrimidine Scaffold and Strategic Considerations

Pyrimidine derivatives are a cornerstone of modern drug discovery. Their ability to form key hydrogen bonds and participate in various non-covalent interactions allows them to bind with high affinity to the ATP-binding pockets of numerous enzymes. The specific compound, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, possesses features that make it an intriguing candidate for an enzyme inhibitor:

  • 2-Hydroxypyrimidine Core: Acts as a versatile hydrogen bond donor and acceptor, mimicking the adenine portion of ATP.

  • Trifluoromethyl (CF3) Group: A strongly electron-withdrawing moiety that can enhance binding affinity, improve metabolic stability, and increase lipophilicity.[1]

  • Fluoro (F) Group: Modulates the electronic properties of the phenyl ring, potentially influencing binding interactions and metabolic fate.

Given these structural characteristics, a logical starting point for characterization is to screen for inhibitory activity against protein kinases, a class of enzymes frequently implicated in diseases like cancer and inflammatory disorders.[2] This guide outlines a screening cascade beginning with essential compound handling, followed by robust biochemical assays for direct target interaction and concluding with a phenotypic cellular assay to assess overall biological activity.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Characterization A Compound QC & Handling (Solubility, Stability) B Biochemical Assays (e.g., Kinase Inhibition) A->B Proceed if stable & soluble C Cellular Phenotypic Assays (e.g., Antiproliferation) A->C Proceed if stable & soluble D Dose-Response Analysis (IC50 / GI50 Determination) B->D Hit Identified C->D Activity Confirmed E Mechanism of Action (e.g., ATP Competition) D->E Potency Confirmed F Selectivity Profiling E->F

Figure 1: A logical workflow for the in vitro screening of a novel small molecule inhibitor.

Foundational Step: Compound Preparation and Quality Control

Before any biological assay, it is critical to ensure the compound is properly handled. Poor solubility is a leading cause of artifacts and unreliable data in high-throughput screening.

Protocol 2.1: Preparation of DMSO Stock Solution

  • Objective: To create a high-concentration, stable stock solution for serial dilutions.

  • Materials: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine (solid), anhydrous Dimethyl Sulfoxide (DMSO), analytical balance, vortex mixer, microcentrifuge.

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Add the appropriate volume of anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM or 20 mM). Expert Insight: A high concentration minimizes the final percentage of DMSO in the assay, which can itself affect enzyme or cell behavior. Most assays tolerate a final DMSO concentration of <0.5%.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication can be used if necessary.

    • Centrifuge the tube at >10,000 x g for 5 minutes to pellet any undissolved particulates.

    • Carefully transfer the supernatant to a fresh, labeled tube.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Primary Screening: Biochemical Kinase Inhibition Assays

Biochemical assays measure the direct interaction between the compound and a purified enzyme. They are essential for confirming target engagement without the complexities of a cellular environment. We will detail two common, robust, non-radioactive methods.

Luminescence-Based Kinase Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity, making its inhibition easy to measure.[3]

G A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B ADP + Unconsumed ATP A->B Incubate C ADP-Glo™ Reagent (Depletes ATP) B->C Step 1 D ADP only C->D Step 1 E Kinase Detection Reagent (ADP -> ATP -> Light) D->E Step 2 F Luminescent Signal E->F Step 2

Figure 2: Principle of the ADP-Glo™ luminescent kinase assay.

Protocol 3.1.1: IC50 Determination using ADP-Glo™

  • Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

  • Materials: Purified target kinase (e.g., TXK, a Tec family kinase), corresponding substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega), 384-well low-volume plates, multichannel pipette or liquid handler.

  • Assay Setup (per well of a 384-well plate):

    • Compound Plating: Prepare a serial dilution of the compound in assay buffer (e.g., 11-point, 1:3 dilution starting from 100 µM). Add 1 µL of each compound dilution to the appropriate wells. For controls, add 1 µL of buffer with the corresponding DMSO concentration (negative control, 100% activity) and 1 µL of a known potent inhibitor (positive control).

    • Enzyme Addition: Dilute the kinase to the desired concentration in 1x kinase reaction buffer. Add 2 µL of the diluted enzyme to all wells except the "no enzyme" background controls. Trustworthiness Check: The optimal enzyme concentration should be determined in a prior titration experiment to ensure the reaction is in the linear range.[3]

    • Substrate/ATP Mix Addition: Prepare a mix of the substrate and ATP in 1x kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Add 2 µL of this mix to all wells to initiate the reaction.

    • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data by setting the average of the negative (DMSO) controls to 100% activity and the positive (potent inhibitor) controls to 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR-FRET-Based Kinase Assay: HTRF®

Homogeneous Time-Resolved Fluorescence (HTRF) is a technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore. In a kinase assay, one antibody recognizes the substrate (e.g., via a biotin tag) and another recognizes the phosphorylated product, bringing the donor and acceptor into proximity.

G cluster_0 No Kinase Activity (or Inhibited) cluster_1 Kinase Activity A Biotin-Substrate B SA-Acceptor C Anti-Phospho-Donor label_neg No FRET Low Signal @ 665nm D Biotin-Substrate-PO4 E SA-Acceptor D->E binds F Anti-Phospho-Donor D->F binds label_pos FRET Occurs High Signal @ 665nm

Figure 3: Principle of the HTRF® TR-FRET kinase assay.

Protocol 3.2.1: IC50 Determination using HTRF®

  • Objective: To determine the IC50 of the compound using an orthogonal biochemical method.

  • Materials: Purified target kinase, biotinylated substrate peptide, ATP, HTRF® KinEASE™ kit with Eu3+-cryptate labeled anti-phospho antibody and streptavidin-XL665 (acceptor), low-volume 384-well plates.[2]

  • Assay Setup (Example volumes):

    • Compound & Enzyme: Add 2 µL of compound serial dilutions and 2 µL of diluted kinase to the wells.

    • Reaction Initiation: Add 2 µL of the substrate/ATP mix to start the reaction.

    • Incubation: Incubate at room temperature for the optimized time.

    • Detection: Stop the reaction by adding 6 µL of the detection mix (containing the Eu3+-cryptate antibody and SA-XL665 in detection buffer).

    • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Intensity @ 665 nm / Intensity @ 620 nm) * 10,000.[2]

    • Normalize the data using negative (DMSO) and positive (inhibitor) controls.

    • Plot the normalized ratio against the log of the inhibitor concentration and fit to a four-parameter curve to determine the IC50.

Concentration (µM)Luminescence (RLU)% Activity
1001,5201.2%
33.31,6802.5%
11.12,5409.5%
3.78,90045.1%
1.214,50079.8%
0.416,10092.0%
0.117,20099.5%
0 (DMSO)17,350100.0%
No Enzyme1,250(Background)
Table 1: Example dose-response data from an ADP-Glo™ kinase assay used for IC50 calculation.

Cellular Phenotypic Screening: Antiproliferative Activity

A phenotypic screen assesses the compound's effect on a cellular process, such as proliferation or viability. This provides a more biologically relevant context and can identify active compounds even if their direct molecular target is unknown. An antiproliferative assay is a standard approach for compounds with potential anticancer activity.[1]

Protocol 4.1: MTT Cell Proliferation Assay

  • Objective: To determine the concentration of the compound that reduces cell proliferation by 50% (GI50).

  • Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials: Human cancer cell line (e.g., MCF-7 breast cancer cells), cell culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidified isopropanol), multi-well spectrophotometer.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

    • Compound Treatment: Prepare 2x concentrated serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle (DMSO) controls.

    • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). Expert Insight: The incubation time should be long enough to allow for at least two cell doublings in the control wells.

    • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from a "no cells" control.

    • Normalize the data with the vehicle control representing 100% proliferation.

    • Plot the normalized % proliferation against the log of the compound concentration and fit to a four-parameter curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Forward Look

This application note provides a foundational strategy for the in vitro screening of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine and structurally related compounds. By starting with robust biochemical assays, researchers can confidently identify direct enzymatic inhibition and determine potency (IC50). Orthogonal confirmation with a different assay format (e.g., TR-FRET) is crucial for validating hits. Subsequent testing in cellular proliferation assays provides vital information on the compound's activity in a biological system, including its ability to cross cell membranes and exert a functional effect. Positive results from this initial cascade would warrant further investigation into the mechanism of action, kinase selectivity profiling, and more advanced cell-based assays.

References

  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity. Source: PMC (PubMed Central). URL: [Link]

  • Title: HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Source: Springer Link. URL: [Link]

  • Title: Fluoropyrimidine Pathway, Pharmacodynamics. Source: PharmGKB. URL: [Link]

  • Title: Protocols for Characterization of Cdk5 Kinase Activity. Source: PMC (PubMed Central). URL: [Link]

  • Title: Discovery tactics to mitigate toxicity risks due to reactive metabolite formation with 2-(2-hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3h)-one derivatives, potent calcium-sensing receptor antagonists and clinical candidate(s) for the treatment of osteoporosis. Source: PubMed. URL: [Link]

  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: PMC (PubMed Central). URL: [Link]

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine unites a highly polar, tautomerizable 2-hydroxypyrimidine core with a lipophilic, electron-deficient fluorinated aryl group. This structural motif is highly sought after in modern drug discovery, as the pyrimidine core acts as a versatile hydrogen-bonding scaffold (common in kinase inhibitors), while the 4-fluoro-3-trifluoromethylphenyl moiety enhances metabolic stability and membrane permeability.

This application note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol to synthesize this target. By addressing the specific mechanistic pitfalls of unprotected 2-hydroxypyrimidines and electron-deficient boronic acids, this guide provides a robust framework for process chemists and drug development professionals.

Mechanistic Rationale & Substrate Challenges

Achieving high yields in this specific cross-coupling requires overcoming two distinct substrate-driven challenges:

Challenge 1: Tautomerism and Catalyst Poisoning 5-Bromo-2-hydroxypyrimidine exists in a dynamic tautomeric equilibrium with its 2(1H)-pyrimidinone form[1]. The N-H proton is highly acidic (pKa ≈ 9.17), meaning it can readily consume the basic reagents intended to activate the boronic acid[1]. Furthermore, the unprotected nitrogen atoms of the pyrimidine ring can coordinate directly to the palladium center, leading to the formation of unreactive bis-ligated palladium complexes (catalyst poisoning)[1]. While protecting the hydroxyl group is a common workaround, direct coupling on the unprotected heterocycle is far more atom-economical and preferred in scalable process development[2].

Challenge 2: Sluggish Transmetalation (4-Fluoro-3-trifluoromethylphenyl)boronic acid contains strongly electron-withdrawing groups (-F, -CF3). While boronic acids are generally thermally stable and ideal for process chemistry[2], electron-deficient boronic acids are less nucleophilic. This inherently slows down the transmetalation step of the catalytic cycle, increasing the risk of competitive protodeboronation (degradation of the boronic acid) if the reaction is subjected to prolonged heating[3].

The Solution: XPhos Pd G2 To overcome these barriers, a second-generation Buchwald precatalyst (XPhos Pd G2) is employed. The bulky, electron-rich biaryl phosphine ligand (XPhos) physically shields the palladium center, preventing the pyrimidine nitrogens from coordinating and deactivating the catalyst[1]. Simultaneously, the electron-rich nature of the ligand accelerates the oxidative addition into the C-Br bond, driving the catalytic cycle forward efficiently.

G Pd_Pre XPhos Pd G2 Precatalyst Pd_0 Pd(0)-XPhos Active Catalyst Pd_Pre->Pd_0 Activation Ox_Add Oxidative Addition (C-Br Cleavage) Pd_0->Ox_Add Base_Ex Base Exchange (K3PO4 Activation) Ox_Add->Base_Ex Transmet Transmetalation (Boronate Transfer) Base_Ex->Transmet Red_Elim Reductive Elimination (C-C Bond Formation) Transmet->Red_Elim Red_Elim->Pd_0 Regeneration Product Coupled Pyrimidine Product Red_Elim->Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling using XPhos Pd G2.

Reaction Optimization & Causality

The following table summarizes the quantitative optimization data for this specific transformation. The progression demonstrates how matching the catalyst architecture and base strength to the electronic demands of the substrates dramatically improves the yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp / TimeYield (%)Mechanistic Causality
1Pd(PPh3)4 (5 mol%)Na2CO3 (2.0 eq)Toluene/H2O (4:1)90 °C / 12 h< 20%Catalyst poisoning by pyrimidine nitrogens; poor solubility of the heterocycle.
2Pd(dppf)Cl2 (3 mol%)K2CO3 (2.5 eq)Dioxane/H2O (4:1)100 °C / 8 h55%Bidentate ligand improves stability, but transmetalation remains sluggish.
3XPhos Pd G2 (2 mol%)K3PO4 (2.5 eq)Dioxane/H2O (4:1)100 °C / 4 h> 85%Bulky ligand prevents N-coordination; strong base ensures rapid boronate formation.
4XPhos Pd G2 (2 mol%)K3PO4 (2.5 eq)EtOH/H2O (4:1)120 °C / 30 m92%Microwave irradiation rapidly overcomes the activation barrier for transmetalation.

Note: Entry 3 represents the optimal scalable thermal conditions, while Entry 4 is ideal for rapid library synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the stoichiometry and utilizing rigorous degassing, the formation of homocoupled byproducts is minimized.

Materials Required
  • Aryl Halide: 5-Bromo-2-hydroxypyrimidine (1.0 equiv, 10.0 mmol, 1.75 g)

  • Boronic Acid: (4-Fluoro-3-trifluoromethylphenyl)boronic acid (1.2 equiv, 12.0 mmol, 2.50 g)

  • Catalyst: XPhos Pd G2 (2.0 mol%, 0.20 mmol, 157 mg)

  • Base: Potassium Phosphate, K3PO4 (2.5 equiv, 25.0 mmol, 5.31 g)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL total)

Step-by-Step Methodology
  • Reagent Assembly: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxypyrimidine, (4-fluoro-3-trifluoromethylphenyl)boronic acid, and K3PO4.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this evacuation-backfill cycle three times to ensure a strictly inert atmosphere.

  • Catalyst Introduction: Briefly remove the septum under a positive pressure of Argon and swiftly add the XPhos Pd G2 precatalyst. Reseal and perform one final vacuum/Argon cycle. (Causality: Adding the catalyst after the initial purges prevents premature degradation of the highly active Pd species by trace oxygen).

  • Solvent Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Degas the mixture by sparging with Argon for 15 minutes. Add 50 mL of this degassed solvent mixture to the reaction flask via a gas-tight syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Control (IPC): After 3 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade Methanol, and analyze via LC-MS. The reaction is complete when the mass corresponding to the starting bromide ([M+H]+ = 175/177) is fully consumed, replaced by the product mass ([M+H]+ = 259).

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and filter the entire biphasic mixture through a tightly packed pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, isolate the organic layer, and wash the aqueous layer with an additional 2x 25 mL of EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 90:10 Dichloromethane:Methanol) due to the high polarity of the 2-hydroxypyrimidine core.

Workflow Step1 1. Reagent Assembly (Inert Atmosphere) Step2 2. Solvent Degassing (Argon Sparging) Step1->Step2 Step3 3. Reaction Heating (100°C Thermal / 120°C MW) Step2->Step3 Step4 4. Aqueous Workup (EtOAc / Brine) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Pure Target Compound Step5->Step6

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

Analytical Characterization & Troubleshooting

To ensure the integrity of the synthesized 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, the following self-validating analytical checks must be performed:

  • LC-MS Verification: The product should exhibit a clear [M+H]+ peak at m/z 259.

  • 19F NMR Diagnostics: Fluorine NMR is highly diagnostic for this compound. You should observe two distinct signals: a doublet or multiplet corresponding to the aromatic fluorine, and a sharp singlet integrating to 3F for the -CF3 group (typically around -61 to -62 ppm)[3].

  • 1H NMR Verification: The disappearance of the highly shielded pyrimidine proton from the starting material and the appearance of the asymmetric aromatic protons from the fluorinated ring confirm successful coupling.

Common Troubleshooting Scenarios
ObservationRoot CauseCorrective Action
High levels of protodeboronation (Fluorotrifluoromethylbenzene detected)Transmetalation is too slow, allowing water to hydrolyze the boronic acid.Ensure K3PO4 is finely milled and fully dissolved. Switch to microwave heating (120 °C) to accelerate the coupling.
Incomplete conversion / Catalyst Blackening Oxygen ingress or pyrimidine coordination deactivating the Pd(0) species.Rigorously degas solvents via freeze-pump-thaw rather than sparging. Ensure XPhos Pd G2 is stored in a desiccator.
Product streaking on TLC / Poor column recovery The 2-hydroxypyrimidine core strongly interacts with unmodified silica gel.Add 1% Acetic Acid or 1% Triethylamine to the eluent to suppress ionization on the column, or switch to reverse-phase chromatography.

References

  • Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine. Benchchem.
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ACS Publications.
  • Novel Poly(arylene ether)s with Pendent Trifluoromethyl Groups. ACS Publications.

Sources

Best solvents for dissolving 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine in cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Formulation Strategies for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine in In Vitro Cell Assays

Physicochemical Profiling & The Solvation Challenge

Formulating 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine for cell-based assays presents a unique dual-challenge driven by its structural thermodynamics:

  • Extreme Lipophilicity: The 4-fluoro-3-trifluoromethylphenyl moiety is highly hydrophobic. The bulky trifluoromethyl ( −CF3​ ) group creates a large van der Waals volume that strongly resists aqueous solvation, driving the molecule to self-associate in water.

  • Tautomeric Complexity: The 2-hydroxypyrimidine core exists in a dynamic lactam-lactim equilibrium (2-hydroxypyrimidine pyrimidin-2(1H)-one). In the solid state, the pyrimidinone form establishes a robust intermolecular hydrogen-bonding network. This high crystal lattice energy severely restricts dissolution in purely aqueous buffers.

The Causality of Solvent Selection

Directly diluting a Dimethyl Sulfoxide (DMSO) stock of this compound into cell culture media typically results in the "solvent shift" effect. As the DMSO rapidly diffuses into the bulk aqueous phase, the local solubility limit of the hydrophobic solute is instantly breached. This causes spontaneous nucleation and nano-precipitation, leading to artificially low bioactivity, high well-to-well variability, and irreproducible assay readouts.

To counteract this thermodynamic barrier, we employ 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) as a molecular carrier. HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. This cavity perfectly accommodates the heavily fluorinated biaryl system, shielding the lipophilic groups from the aqueous environment ()[1]. This host-guest inclusion complexation dramatically lowers the energy required for dissolution, preventing nano-aggregation while maintaining full bioavailability of the pyrimidine core to the target cells ()[2].

Quantitative Formulation Parameters

To maintain cell viability, the final assay concentration of DMSO must not exceed 0.1% (v/v), and HP- β -CD should remain below 0.5% (w/v) to prevent cholesterol depletion from cell membranes.

Formulation ParameterPrimary Master StockIntermediate ComplexFinal Assay Media
Solvent System 100% DMSO10% DMSO / 18% HP- β -CD in PBS0.1% DMSO / 0.18% HP- β -CD in Media
Target Concentration 10 mM1 mM10 µM (Max Working Conc.)
Physical State True SolutionHost-Guest Inclusion ComplexHost-Guest Inclusion Complex
Cytotoxicity Risk N/A (Storage only)N/A (Dilution only)Negligible (DMSO 0.1%)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase if the Quality Control (QC) criteria are not met.

Phase 1: Master Stock Preparation (10 mM)

  • Weighing: Accurately weigh the lyophilized 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine powder using a microbalance.

  • Dissolution: Add anhydrous, cell-culture grade 100% DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex for 60 seconds, followed by water-bath sonication at 25°C for 5 minutes.

  • QC Gate 1: Hold the tube against a light source. The solution must be completely transparent with no refractive micro-crystals.

Phase 2: Carrier Complexation (1 mM Intermediate Stock)

  • Carrier Prep: Prepare a 20% (w/v) solution of HP- β -CD in sterile Phosphate-Buffered Saline (PBS, pH 7.4). Filter sterilize (0.22 µm).

  • Complexation: While continuously vortexing the HP- β -CD solution, add the 10 mM DMSO Master Stock dropwise at a 1:10 ratio (e.g., 100 µL DMSO stock into 900 µL HP- β -CD solution). Causality note: Dropwise addition ensures the rate of cyclodextrin complexation outcompetes the rate of hydrophobic nucleation.

  • QC Gate 2: Incubate at 37°C for 15 minutes. Visually inspect for cloudiness. If opaque, sonicate for an additional 10 minutes. The system validates itself when optical clarity is achieved.

Phase 3: Final Assay Media Preparation (10 µM)

  • Dilution: Dilute the 1 mM Intermediate Stock 1:100 directly into pre-warmed (37°C) cell culture media (e.g., DMEM + 10% FBS).

  • Equilibration: Invert gently to mix. Avoid vigorous frothing which can denature serum proteins.

  • QC Gate 3: Prior to applying to cells, verify the absence of nano-aggregates using Dynamic Light Scattering (DLS) or phase-contrast microscopy.

Workflow Visualization

G Solid 5-(4-Fluoro-3-trifluoromethylphenyl) -2-hydroxypyrimidine (Solid) Stock Master Stock (10 mM) Solid->Stock Dissolve & Sonicate DMSO 100% DMSO (Primary Solvent) DMSO->Stock Intermediate Intermediate Stock (1 mM, 10% DMSO) Stock->Intermediate Dilute 1:10 dropwise HPBCD 20% HP-β-CD in PBS (Carrier Solution) HPBCD->Intermediate QC1 QC Gate 1: Visual Inspection (Clear solution, no micro-crystals) Intermediate->QC1 Final Final Assay Solution (10 µM, 0.1% DMSO) QC1->Final Dilute 1:100 Media Cell Culture Media (10% FBS) Media->Final QC2 QC Gate 2: DLS or Microscopy (Absence of nano-aggregates) Final->QC2

Figure 1: Step-by-step solubilization workflow and QC validation for cell assay formulation.

References

  • Dreassi, E., et al. (2010). "2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors." European Journal of Medicinal Chemistry, 45(12), 5958-5964. URL:[Link]

  • Kubota, Y., & Kimura, S. (2026). "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." International Journal of Molecular Sciences, 27(2), 915. URL:[Link]

Sources

Application Note: Scale-Up Manufacturing Protocol for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and API Manufacturing Professionals Process Scale: Kilo-lab to Pilot Plant (1–10 kg scale) Chemistry Type: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction and Mechanistic Rationale

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine is a high-value synthetic intermediate frequently utilized in the development of advanced pharmaceutical APIs, particularly in the design of kinase inhibitors and gastrointestinal therapeutics [1]. The integration of a trifluoromethyl group alongside a fluorine atom on the phenyl ring significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting drug candidates [2].

The most scalable and atom-economical route to synthesize this molecule is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxypyrimidine and [4-fluoro-3-(trifluoromethyl)phenyl]boronic acid [3].

The Causality of Process Design (E-E-A-T Insights)
  • Tautomeric Considerations: 2-Hydroxypyrimidine exists in a dynamic equilibrium with its tautomer, pyrimidin-2(1H)-one. Under basic cross-coupling conditions, it forms an electron-rich pyrimidin-2-olate anion. This electron density can impede the oxidative addition step. To counteract this, a highly active catalyst system with a large bite-angle ligand, such as Pd(dppf)Cl₂ , is required to accelerate reductive elimination and prevent catalyst poisoning by the pyrimidine nitrogens [4].

  • Solvent Selection: A biphasic mixture of 1,4-Dioxane and water (4:1 v/v) is selected. Dioxane provides excellent solubility for the lipophilic boronic acid, while water dissolves the inorganic base (Na₂CO₃) and the pyrimidinolate salt, ensuring a homogeneous reaction interface at the boiling azeotrope (~88 °C).

  • Workup Causality: The product is soluble in strong aqueous base. By carefully adjusting the pH to 5.5–6.0 during the workup phase, the molecule is forced into its neutral, highly insoluble pyrimidin-2-one tautomeric form, allowing for direct, high-purity crystallization without the need for chromatography.

Process Workflow Visualization

ProcessFlow N1 1. Reactor Charging Substrates + 1,4-Dioxane N2 2. Base Addition 2M Na2CO3 (Aqueous) N1->N2 N3 3. Deoxygenation N2 Sparging (30 min) N2->N3 N4 4. Catalysis & Heating Pd(dppf)Cl2 at 90°C N3->N4 N5 5. IPC Monitoring HPLC Conversion Check N4->N5 N6 6. pH Adjustment 1M HCl to pH 5.5-6.0 N5->N6 N7 7. Isolation Filtration & Vacuum Drying N6->N7

Scale-up manufacturing workflow and sequential unit operations.

Materials and Stoichiometry

The following table outlines the quantitative requirements for a standardized 1.0 kg scale-up batch based on the limiting reagent.

Table 1: Raw Material Specifications and Stoichiometry

Reagent / MaterialCAS NumberMolecular WeightEquivalentsMass / VolumeFunction
5-Bromo-2-hydroxypyrimidine 38353-06-9174.98 g/mol 1.00 eq1.00 kgElectrophile [3]
[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid 182344-23-6207.92 g/mol 1.15 eq1.36 kgNucleophile [2]
Sodium Carbonate (Na₂CO₃) 497-19-8105.99 g/mol 2.50 eq1.51 kgBase
Pd(dppf)Cl₂·CH₂Cl₂ 95464-05-4816.64 g/mol 0.02 eq93.3 gCatalyst [4]
1,4-Dioxane 123-91-188.11 g/mol N/A10.0 LOrganic Solvent
Purified Water (DI) 7732-18-518.02 g/mol N/A2.5 LAqueous Solvent
Hydrochloric Acid (1M) 7647-01-036.46 g/mol As needed~5.0 LpH Adjustment

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the In-Process Control (IPC) criteria are met.

Phase 1: Preparation and Degassing
  • Reactor Purge: Ensure the 20 L jacketed glass reactor is clean, dry, and purged with nitrogen (N₂) for 15 minutes prior to charging.

  • Substrate Charging: Add 1.00 kg of 5-bromo-2-hydroxypyrimidine and 1.36 kg of [4-fluoro-3-(trifluoromethyl)phenyl]boronic acid to the reactor.

  • Solvent Addition: Charge 10.0 L of 1,4-Dioxane. Stir at 150 RPM until a uniform suspension is achieved.

  • Base Addition: Dissolve 1.51 kg of Na₂CO₃ in 2.5 L of DI water. Transfer this aqueous solution to the reactor.

  • Rigorous Degassing (Critical Step): Sparge the biphasic mixture directly with a subsurface N₂ dispersion tube for exactly 30 minutes.

    • Causality: Failure to remove dissolved oxygen will result in the rapid oxidation of the Pd(0) active species and promote the homocoupling of the boronic acid, drastically reducing yield.

Phase 2: Catalysis and Reaction Execution
  • Catalyst Charging: Briefly pause the N₂ sparge, open the addition port under a positive N₂ blanket, and add 93.3 g of Pd(dppf)Cl₂·CH₂Cl₂. Resume gentle N₂ bubbling for 5 minutes, then switch to a headspace N₂ sweep.

  • Heating: Ramp the reactor jacket temperature to achieve an internal reaction temperature of 88–90 °C (gentle reflux).

  • Reaction Monitoring: Maintain heating and stirring (200 RPM) for 6 hours.

  • In-Process Control (IPC): Withdraw a 1.0 mL sample from the organic phase. Dilute with acetonitrile and analyze via HPLC (UV at 254 nm).

    • Validation: The reaction is deemed complete when the residual 5-bromo-2-hydroxypyrimidine is < 1.0% Area . If > 1.0%, continue heating for an additional 2 hours and re-sample.

CatalyticCycle Pd0 Pd(0) Active Species (Electron Rich) OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd Addition of 5-Bromo-2-hydroxypyrimidine TransMet Transmetalation Boronate Transfer OxAdd->TransMet Addition of Arylboronic Acid + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Loss of Borate Salts RedElim->Pd0 Release of Target Product

Suzuki-Miyaura catalytic cycle for the target pyrimidine derivative.
Phase 3: Downstream Processing and Isolation
  • Cooling and Filtration: Cool the reactor internal temperature to 20 °C. Pass the biphasic mixture through a Celite pad to remove precipitated palladium black and insoluble inorganic salts. Rinse the reactor and pad with 1.0 L of 1,4-Dioxane.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove ~80% of the 1,4-Dioxane under reduced pressure (40 °C, 50 mbar).

  • Aqueous Dilution: Transfer the concentrated residue back to the reactor and dilute with 5.0 L of DI water. Stir at 100 RPM. At this stage, the product is dissolved as the sodium pyrimidin-2-olate salt.

  • pH-Driven Crystallization (Critical Step): Slowly add 1M HCl dropwise via an addition funnel while monitoring the internal pH. Adjust the pH to exactly 5.5 – 6.0 .

    • Causality: The pKa of the pyrimidinol hydroxyl group is approximately 9.2. Lowering the pH to 6.0 protonates the molecule, shifting the equilibrium entirely to the highly insoluble pyrimidin-2(1H)-one tautomer, which precipitates as a dense off-white solid.

  • Digestion: Stir the resulting slurry at 15 °C for 2 hours to ensure complete precipitation and crystal growth.

  • Filtration and Washing: Filter the product via a Nutsche filter. Wash the filter cake sequentially with DI water (2 x 2.0 L) to remove residual salts, followed by cold Ethanol (1.0 L) to remove unreacted boronic acid and organic impurities.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 50 °C under high vacuum (< 10 mbar) for 24 hours until constant weight is achieved.

Process Parameters and Quality Attributes

Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

Parameter / AttributeTarget SpecificationConsequence of Deviation
Degassing Time (CPP) ≥ 30 minutes (N₂ sparge)Catalyst oxidation; high levels of des-bromo impurities.
Reaction Temp (CPP) 88 °C – 90 °C< 85 °C: Incomplete conversion. > 95 °C: Solvent loss.
Workup pH (CPP) 5.5 – 6.0> 6.5: Product loss in filtrate. < 4.0: Co-precipitation of impurities.
Assay (CQA) ≥ 98.0% (HPLC, a/a)Fails API intermediate release criteria.
Moisture Content (CQA) ≤ 0.5% w/w (Karl Fischer)Hydrolysis risk in subsequent API synthetic steps.
Palladium Residue (CQA) ≤ 50 ppm (ICP-MS)Toxicity; interference in downstream catalytic steps.

References

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ACS Publications. URL:[Link]

  • 98% 5-Bromo-2-hydroxypyrimidine CAS 38353-06-9. Volkskychem Pharmaceutical Intermediates. URL:[Link]

  • Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases.US Patent US20080255358A1.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the critical aspects of the synthetic pathway, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction, to provide actionable insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine?

The most prevalent and robust method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the C-C bond formation between a pyrimidine electrophile, typically 5-bromo-2-hydroxypyrimidine , and a nucleophilic arylboronic acid, (4-fluoro-3-trifluoromethylphenyl)boronic acid . The reaction is valued for its high functional group tolerance, generally good yields, and the commercial availability of the necessary starting materials and catalysts.[1][2]

Q2: My overall yield is consistently low. What are the major stages I should investigate?

Low overall yield can typically be traced back to three key areas:

  • Purity of Starting Materials: The quality of your 5-bromo-2-hydroxypyrimidine and the boronic acid is paramount. Impurities in the boronic acid can lead to side reactions, while residual reagents from the synthesis of the bromopyrimidine can poison the catalyst.

  • Reaction Conditions of the Suzuki Coupling: This is the most critical stage. Sub-optimal choice of catalyst, ligand, base, solvent, or temperature can drastically reduce yield. Common issues include catalyst deactivation, slow reaction rates, or promotion of side reactions like debromination and boronic acid homocoupling.[3][4]

  • Product Isolation and Purification: Inefficient extraction or purification methods can lead to significant product loss. The final compound's solubility and stability should be considered when designing the work-up procedure.

Q3: How critical is the quality of the (4-fluoro-3-trifluoromethylphenyl)boronic acid?

Extremely critical. Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides, which can alter the stoichiometry of your reaction and may exhibit different reactivity.[5] It is recommended to use freshly purchased boronic acid from a reputable supplier[6][7] or to verify the purity of older stock. Furthermore, ensure the reagent is stored under dry, inert conditions.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

This section addresses specific problems you may encounter during the core cross-coupling reaction.

Problem: Low or No Product Formation

Q: My TLC/LC-MS analysis shows mostly unreacted starting materials even after extended reaction times. What are the primary causes?

This is a classic symptom of a stalled or inefficient catalytic cycle. Several factors should be investigated:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming or is being deactivated.

    • Cause: Oxidative degradation of the phosphine ligands or the palladium precursor. This is often due to the presence of oxygen in the reaction vessel.

    • Solution: Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a strictly inert atmosphere (N₂ or Ar) from start to finish. Use fresh, high-purity catalyst and ligands.[8]

  • Inappropriate Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[2]

    • Cause: The chosen base may be too weak to activate the boronic acid effectively, or it may be too strong, leading to degradation of the starting materials.

    • Solution: For this substrate, moderately weak inorganic bases are often optimal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Strong bases like NaOH or NaH can promote side reactions and are generally not recommended.[4][9]

  • Insufficient Temperature:

    • Cause: The reaction may have a high activation energy barrier that is not being overcome.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. For solvents like 1,4-dioxane or DMF, temperatures between 80-100 °C are typical.[8] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3][10]

Troubleshooting_Low_Yield start Low or No Product check_catalyst Check Catalyst System start->check_catalyst check_base Check Base start->check_base check_temp Check Temperature start->check_temp check_atmosphere Inert Atmosphere? check_catalyst->check_atmosphere Is it active? check_reagents Fresh Reagents? check_atmosphere->check_reagents Yes degas_solvent Action: Degas Solvent & Use Fresh Catalyst check_atmosphere->degas_solvent No check_reagents->degas_solvent No is_base_suitable Base Suitable? (e.g., K2CO3, K3PO4) check_base->is_base_suitable Is it optimal? change_base Action: Screen Bases (K2CO3, K3PO4, Cs2CO3) is_base_suitable->change_base No is_temp_sufficient Temp > 80 °C? check_temp->is_temp_sufficient Is it high enough? increase_temp Action: Increase Temp or Use Microwave is_temp_sufficient->increase_temp No Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add 5-bromo-2-hydroxypyrimidine, boronic acid, and K2CO3 to flask. B Add Pd(dppf)Cl2 catalyst. A->B C Seal flask, evacuate, and backfill with Argon (3x). B->C D Add degassed 1,4-dioxane and water via syringe. C->D E Heat to 90 °C with vigorous stirring. D->E F Monitor by LC-MS for 4-12 hours. E->F G Cool, filter through Celite®. F->G H Dilute with EtOAc, wash with water and brine. G->H I Dry (Na2SO4), concentrate. H->I J Purify via column chromatography. I->J

Caption: A step-by-step experimental workflow for the Suzuki coupling reaction.
  • Setup: To a dry Schlenk flask, add 5-bromo-2-hydroxypyrimidine (1.75 g, 10 mmol), (4-fluoro-3-trifluoromethylphenyl)boronic acid (2.50 g, 12 mmol, 1.2 eq), and finely powdered potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (245 mg, 0.3 mmol, 3 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the 5-bromo-2-hydroxypyrimidine is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

    • Expected Outcome: A white solid with a typical yield of 65-90%.

Data Summary: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent are the most critical parameters to adjust for maximizing yield. The following tables provide a comparative overview based on literature for similar pyrimidine couplings. [4][9][10] Table 1: Comparison of Palladium Catalysts

Catalyst (3 mol%) Typical Yield Notes
Pd(PPh₃)₄ 60-75% A common, reliable choice, but can be sensitive to air.
Pd(dppf)Cl₂ 75-90% Often provides higher yields and is more robust.

| Pd(OAc)₂ + Ligand | Varies | Requires separate addition of a phosphine ligand (e.g., SPhos, XPhos). Can be effective for difficult substrates. |

Table 2: Comparison of Bases

Base (2.0 eq) Typical Yield Notes
K₂CO₃ 70-90% Excellent general-purpose base for this reaction.
K₃PO₄ 70-85% A slightly stronger base, can be effective if K₂CO₃ is slow.
Cs₂CO₃ 65-80% More soluble, but also more expensive.

| NaHCO₃ | <40% | Generally too weak for efficient reaction. |

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)Ln ArylPd Ar-Pd(II)-X Ln Pd0->ArylPd Oxidative Addition ArylPdAr Ar-Pd(II)-Ar' Ln ArylPd->ArylPdAr Transmetalation ArylPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArylPdAr->Product RX Ar-X (Bromopyrimidine) RX->ArylPd Boronic Ar'-B(OR)2 (Boronic Acid) Borate [Ar'-B(OR)2(Base)]- Boronic->Borate Base Base (e.g., K2CO3) Base->Borate Borate->ArylPd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-hydroxypyrimidine. This is often the rate-limiting step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the boron to be activated by a base, forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst to re-enter the cycle.

By systematically addressing each of these areas—from starting material quality to the nuances of the catalytic cycle—you can effectively troubleshoot and optimize the synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, leading to higher, more consistent yields.

References

  • Eureka | Patsnap. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. Link

  • Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Link

  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine. Link

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Link

  • Al-Masum, M. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Link

  • El-Kashef, H., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Link

  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. Link

  • Luo, Y., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Link

  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Link

  • Ishihara, K., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Link

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Link

  • Liu, Y., et al. (2018). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Link

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. Link

  • Molander, G. A., et al. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. PMC. Link

  • Ma, L-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. Link

  • R Discovery. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Link

  • ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Link

  • Cmelik, R., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Tokyo Chemical Industry. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid. Link

  • Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Link

  • Google Patents. (2005). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine. Link

  • Reyes, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Link

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Link

  • European Patent Office. (2018). METHOD FOR PURIFYING TRIFLUOROMETHYLPYRIDINE COMPOUND - EP 3608309 B1. Link

  • SciSpace. (2017). Asian Journal of Chemistry. Link

  • BenchChem. (n.d.). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Link

  • Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. Link

  • PubMed. (2021). A flow-through chromatography purification process for Vero cell-derived influenza virus (H7N9). Link

  • RSC Publishing. (n.d.). Identification of a fluorometabolite from Streptomyces sp. MA37: (2R3S4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. Link

  • PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Link

Sources

Identifying common impurities in 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Introduction

The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine is a critical transformation in the development of advanced pharmaceutical scaffolds and kinase inhibitors. The most efficient synthetic route employs a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxypyrimidine and 4-fluoro-3-trifluoromethylphenylboronic acid[1]. However, the unique electronic and structural properties of the pyrimidine core—specifically its tautomeric equilibrium—introduce significant chemoselectivity and catalyst stability challenges[2]. This guide provides a mechanistic breakdown, an optimized self-validating protocol, and troubleshooting FAQs to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Reaction Workflow

To effectively troubleshoot this reaction, one must understand the causality behind catalyst failure and impurity formation. 5-Bromo-2-hydroxypyrimidine exists in a tautomeric equilibrium with 5-bromo-2(1H)-pyrimidinone[2]. The acidic N-H/O-H proton (pKa ~9.2) not only consumes the basic reagents required for the transmetalation step but can also directly coordinate to the palladium center. If the ligand sphere is insufficiently bulky, this coordination displaces the active ligands, leading to irreversible catalyst poisoning (observed as palladium black precipitation)[2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex [Pd(II)(Ar-Br)] Pd0->OxAdd + 5-Bromo-2-hydroxypyrimidine Proto Protodeboronation Impurity 1-Fluoro-2-(CF3)benzene Pd0->Proto Base/H2O (Uncatalyzed) TransMet Transmetalation Complex [Pd(II)(Ar)(Ar')] OxAdd->TransMet + Boronic Acid + Base Dehalo Dehalogenation Impurity 2-Hydroxypyrimidine OxAdd->Dehalo Moisture / Protodehalogenation Product Target Product 5-(4-Fluoro-3-CF3-phenyl)- 2-hydroxypyrimidine TransMet->Product Reductive Elimination Homo Homocoupling Impurity Biaryl Dimer TransMet->Homo O2 Promoted Dimerization Product->Pd0 Catalyst Regeneration

Suzuki-Miyaura catalytic cycle highlighting the origins of common impurities.

Common Impurities & Causality

The table below summarizes the quantitative and qualitative data regarding the most frequent impurities encountered during this specific cross-coupling, along with their mechanistic origins and mitigation strategies.

Impurity ProfileChemical OriginMechanistic CausalityMitigation Strategy
Protodeboronation 1-Fluoro-2-(CF3)benzene4-Fluoro-3-CF3-phenylboronic acidBase-catalyzed hydrolysis of the C-B bond prior to transmetalation. Exacerbated by excess water and high temperatures.Use an optimized solvent ratio (e.g., 1,4-Dioxane/H2O 4:1); employ a milder base like K3PO4 instead of NaOH[2].
Homocoupling Biaryl Dimer4-Fluoro-3-CF3-phenylboronic acidOxygen-promoted oxidative dimerization of the boronic acid during the catalytic cycle[3].Rigorous solvent degassing (Ar sparging for 30 mins); ensure an airtight reaction vessel.
Dehalogenation 2-Hydroxypyrimidine5-Bromo-2-hydroxypyrimidineProtodehalogenation of the Pd(II) complex via hydrogen abstraction from solvent or moisture[2].Avoid primary/secondary alcohol solvents; ensure strictly controlled anhydrous conditions prior to water addition.
Catalyst Poisoning Palladium BlackPd CatalystN-H/O-H moiety of the pyrimidinone tautomer displaces labile ligands, causing Pd aggregation[2].Use bulky, electron-rich bidentate ligands (e.g., dppf) or Buchwald precatalysts (XPhos Pd G2)[2].

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ to provide the steric bulk necessary to prevent catalyst poisoning by the pyrimidinone tautomer[2]. It includes built-in validation checkpoints to ensure reaction integrity.

Materials:

  • 5-Bromo-2-hydroxypyrimidine (1.0 equiv)

  • 4-Fluoro-3-trifluoromethylphenylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂ (5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxypyrimidine, 4-fluoro-3-trifluoromethylphenylboronic acid, and K₃PO₄.

    • Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times.

    • Validation Checkpoint 1: Ensure the solid mixture is free-flowing and completely dry. Clumping indicates moisture, which will accelerate protodeboronation.

  • Catalyst & Solvent Addition:

    • Under a positive pressure of Argon, add Pd(dppf)Cl₂.

    • Inject the pre-degassed 1,4-dioxane and water mixture via syringe.

    • Validation Checkpoint 2: Upon solvent addition, the solution should turn a clear orange/red hue. An immediate shift to opaque black indicates oxygen contamination and premature catalyst death.

  • Reaction Execution & Monitoring:

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor by LC-MS or TLC (EtOAc:Hexane 1:1) after 2 hours.

    • Validation Checkpoint 3: If the boronic acid is consumed but the pyrimidine starting material remains, protodeboronation has occurred. Do not add more catalyst; instead, slowly add an additional 0.3 equiv of boronic acid dissolved in degassed dioxane.

  • Acid-Base Workup & Purification:

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

    • Extract the organic layer with 1M NaOH (3 x 50 mL). The target product will partition into the aqueous layer as a water-soluble sodium salt, leaving the non-polar homocoupled biaryl dimer in the organic layer.

    • Carefully acidify the combined aqueous layers with 1M HCl to pH 5-6. The product, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, will precipitate as a solid.

    • Filter, wash with cold water, and dry under vacuum.

FAQs & Troubleshooting Guide

Q: My reaction stalls at 50% conversion, and I see a lot of unreacted 5-bromo-2-hydroxypyrimidine. Why? A: This is a classic symptom of base depletion. Because 5-bromo-2-hydroxypyrimidine is highly acidic (pKa ~9.2), it immediately consumes one equivalent of base to form the pyrimidinolate anion[2]. If you only use 1.5 to 2.0 equivalents of base, you will not have enough remaining to facilitate the crucial transmetalation step of the catalytic cycle. Solution: Always use at least 2.5–3.0 equivalents of a strong base like K₃PO₄[2].

Q: LC-MS shows a mass corresponding to an ether or N-arylated byproduct. How do I suppress this? A: The pyrimidinolate anion is an ambident nucleophile. Under certain conditions—especially if trace copper impurities are present or if highly active Pd catalysts lacking steric bulk are used—Buchwald-Hartwig-type C-O or C-N cross-coupling can compete with the desired Suzuki C-C coupling. Solution: Ensure the strict absence of oxygen and utilize a sterically demanding ligand like XPhos or dppf to heavily favor the C-C transmetalation pathway over heteroatom coordination[2].

Q: I am observing a large amount of 1-fluoro-2-(trifluoromethyl)benzene. How can I prevent this? A: This is the protodeboronation product of your boronic acid[1]. It occurs when the C-B bond hydrolyzes before the palladium complex can undergo transmetalation. Solution: This is usually caused by excessive water or a reaction temperature that is too high. Ensure your Dioxane:Water ratio is strictly 4:1, and consider lowering the reaction temperature to 80 °C. If the issue persists, switch to a slow-addition protocol for the boronic acid.

Q: Is it necessary to protect the hydroxyl group of the pyrimidine before the coupling? A: Not necessarily. While protecting the hydroxyl group (e.g., as a benzyl ether) circumvents the issues of base consumption and catalyst inhibition, it adds two synthetic steps (protection and deprotection) to your workflow. Modern catalyst systems, particularly Buchwald precatalysts (e.g., XPhos Pd G2) or Pd(dppf)Cl₂, are robust enough to perform the direct coupling on the unprotected heterocycle with high atom economy[2].

References

  • CymitQuimica. "CAS 182344-23-6: B-[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid." CymitQuimica.
  • BenchChem. "4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl." BenchChem.
  • BenchChem. "Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine." BenchChem.

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine. This document provides a comprehensive troubleshooting framework, blending established physicochemical principles with practical, field-proven strategies to enhance the solubility of this and structurally related compounds.

I. Understanding the Challenge: Physicochemical Profile

The poor aqueous solubility of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine can be attributed to a combination of its structural features. The planar aromatic rings can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1][2] Additionally, the presence of a trifluoromethyl group significantly increases lipophilicity.[3]

To effectively troubleshoot solubility issues, it is crucial to estimate the key physicochemical parameters of the molecule. While experimental values are preferred, in silico predictions from reputable software packages such as those from ACD/Labs and ChemAxon can provide valuable guidance.[1][2][4][5][6][7][8][9][10][11]

Table 1: Estimated Physicochemical Properties of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

ParameterEstimated Value/RangeRationale & Implications for Solubility
pKa Acidic pKa: ~8-9 Basic pKa: ~1-2The 2-hydroxypyrimidine moiety can exhibit both acidic and basic properties. The hydroxyl group is weakly acidic, with a pKa likely in the range of 8-9, similar to 2-hydroxypyrimidine itself (pKa ~9.17).[11][12][13] The pyrimidine nitrogens are weakly basic, with a predicted pKa around 1-2.[11][12][13] This dual nature suggests that solubility will be highly dependent on pH.
logP > 3The presence of the fluorinated and trifluoromethylated phenyl ring significantly increases the lipophilicity (logP).[3] A high logP value is inversely correlated with aqueous solubility.[14][15] For oral drug absorption, a logP value between 2 and 5 is often considered optimal, though higher values can present formulation challenges.[15]
Aqueous Solubility Poorly solubleBased on the high estimated logP and the aromatic, crystalline nature of the compound, the intrinsic aqueous solubility is expected to be low.

II. Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of my aqueous buffer. What is the most likely cause?

A1: Precipitation upon addition of a DMSO stock solution to an aqueous buffer is a common issue for poorly soluble compounds. This "crashing out" occurs when the concentration of the compound exceeds its kinetic solubility limit in the final buffer composition. The high concentration of DMSO in the stock solution keeps the compound solubilized, but upon dilution into the aqueous buffer, the solubility dramatically decreases.

Q2: I've tried lowering the concentration of my compound, but it's still not soluble. What should I try next?

A2: If lowering the concentration is not sufficient or practical for your assay, the next logical step is to modify the properties of your aqueous buffer. The most straightforward approaches are adjusting the pH or incorporating a co-solvent.

Q3: Can I just sonicate my solution to get the compound to dissolve?

A3: While sonication can help to break up solid particles and accelerate dissolution, it often leads to a supersaturated and thermodynamically unstable solution. This means the compound may precipitate out over time, especially with slight temperature changes or the introduction of nucleation sites. It is not a reliable method for achieving a stable, true solution for most experimental applications.

III. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for systematically addressing the poor aqueous solubility of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

Guide 1: pH Optimization

The ionizable nature of the 2-hydroxypyrimidine ring is the first and most critical parameter to exploit for solubility enhancement.[1][2] By adjusting the pH of the solution, we can shift the equilibrium towards the more soluble ionized form of the molecule.

dot

Caption: pH Optimization Workflow

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a range of buffers covering a pH spectrum from 2 to 11 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-11).

  • Prepare a concentrated stock solution: Dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM).

  • Spike and equilibrate: Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration. The final DMSO concentration should be kept as low as possible (ideally ≤1%) to minimize its effect on solubility.

  • Incubate and observe: Gently agitate the solutions at a controlled temperature for a set period (e.g., 2-24 hours) to allow for equilibration.

  • Analyze for solubility: After incubation, centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot and determine optimal pH: Plot the measured solubility as a function of pH to identify the pH range that provides the highest solubility.

Guide 2: Co-solvent Systems

If pH adjustment alone is insufficient, the use of co-solvents can significantly enhance solubility by reducing the polarity of the aqueous medium.[7][16]

dot

Caption: Co-solvent Strategy Workflow

Experimental Protocol: Co-solvent Screening

  • Select appropriate co-solvents: Choose water-miscible organic solvents that are compatible with your experimental system. Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N,N-dimethylformamide (DMF).

  • Prepare co-solvent blends: Prepare a series of solutions with increasing concentrations of the co-solvent in your optimal pH buffer (determined from Guide 1). Typical starting concentrations are 5%, 10%, and 20% (v/v).

  • Determine solubility: Using the same method described in the pH optimization protocol, determine the solubility of your compound in each co-solvent blend.

  • Evaluate compatibility: Ensure that the chosen co-solvent and its concentration do not interfere with your downstream assay or experimental endpoint.

Table 2: Common Co-solvents and Their Properties

Co-solventPropertiesTypical Concentration Range
EthanolVolatile, can affect cell viability at higher concentrations.1-10%
Propylene GlycolViscous, generally well-tolerated in biological systems.5-20%
PEG 400Non-volatile, low toxicity.5-30%
DMSOExcellent solubilizing power, but can have biological effects.<1% (ideally <0.5%)
Guide 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These approaches often involve creating a more stable and soluble form of the drug substance.

  • Solid Dispersions: This technique involves dispersing the crystalline drug in an inert carrier matrix at the molecular level, creating an amorphous solid dispersion.[4][17] This amorphous form has higher kinetic solubility compared to the crystalline form.[5] Common carriers include polymers like PVP, HPMC, and Soluplus®.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug and presenting a hydrophilic exterior to the aqueous environment.[2][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution, which can enhance the dissolution rate.[4][7][16] Techniques such as micronization and nanosuspension can be employed.[4][7][16]

IV. Summary and Recommendations

Troubleshooting the poor aqueous solubility of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine requires a systematic and multi-faceted approach. Based on its predicted physicochemical properties, the following tiered strategy is recommended:

  • pH Optimization: This should be the first line of investigation due to the ionizable nature of the 2-hydroxypyrimidine core. Testing a broad pH range is critical to identifying the optimal conditions for solubilization.

  • Co-solvent Addition: If pH adjustment is not sufficient, the introduction of a suitable co-solvent can further enhance solubility. Careful selection and concentration optimization are necessary to avoid compromising the experimental system.

  • Advanced Formulations: For in vivo studies or when high concentrations are required, advanced formulation strategies such as the use of cyclodextrins or the preparation of amorphous solid dispersions should be considered.

By methodically applying these troubleshooting guides, researchers can overcome the solubility challenges posed by this compound and enable its effective use in a wide range of experimental settings.

V. References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.

  • Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

  • BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.

  • Journal of Drug Delivery and Therapeutics. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

  • International Research Journal of Pharmacy and Medical Sciences. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques.

  • Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods.

  • Guidechem. (n.d.). 2-Hydroxypyrimidine 557-01-7 wiki.

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • International Journal of Molecular Sciences. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.

  • Scientific Reports. (2025, November 12). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives.

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.

  • Durrant Lab. (n.d.). logP - MolModa Documentation.

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....

  • ADMET and DMPK. (2020, April 3). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

  • Kaggle. (n.d.). LogP of Chemical Structures.

  • Research Journal of Pharmacy and Technology. (2024, March 11). *Shreyash D. Kadam 1 , Denni Mammen 1 , Laxmikant B. Nikam 2 , Rahul R. Bagul 2 , Ajit Borhade 2.

  • ACS Figshare. (2009, March 22). Aqueous Solubility Prediction Based on Weighted Atom Type Counts and Solvent Accessible Surface Areas.

  • Annales Pharmaceutiques Françaises. (n.d.). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties].

  • Semantic Scholar. (2020, March 4). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0.

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.

  • Advanced Journal of Chemistry, Section A. (2024, September 29). In Silico Profiling of New 1,2,3,4-Tetrahydropyrimidine Derivatives Linked to Hydroxamate Moiety by Various.

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2026, January 7). In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone.

  • Frontiers in Pharmacology. (n.d.). Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm?.

  • Evans, D. A. (n.d.). pKa Data Compiled by R. Williams.

  • PubChem. (n.d.). 2(1H)-Pyrimidinone.

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.

  • ResearchGate. (2025, November 19). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes | Request PDF.

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Optimizing crystallization and purification conditions for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the purification and crystallization of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

This molecule presents a unique dichotomy: it possesses a highly lipophilic, electron-withdrawing aryl "tail" (the 4-fluoro-3-trifluoromethylphenyl group) and a highly polar, hydrogen-bonding "head" (the 2-hydroxypyrimidine core). This structural reality leads to frequent downstream processing issues, including liquid-liquid phase separation (LLPS), tautomerism-induced polymorphism, and transition metal chelation.

Part 1: Troubleshooting & FAQs

Q1: Why does my product form a viscous oil instead of crystals during cooling crystallization?

The Mechanism: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" [1]. Because your molecule has a highly lipophilic trifluoromethyl/fluoro-aryl group attached to a polar pyrimidine core, mixed solvent systems (e.g., Ethanol/Water) struggle to solvate both moieties equally as the temperature drops. Instead of reaching the activation energy required for solid crystal nucleation, the system undergoes spinodal decomposition. The solution separates into a solute-rich liquid phase (the "oil") and a solute-lean continuous phase. The Solution: You must bypass the LLPS boundary (the cloud point) by forcing heterogeneous nucleation before the system phase-separates. This is achieved by mapping the Metastable Zone Width (MSZW) and introducing seed crystals at a low supersaturation level.

Q2: I am observing inconsistent crystal habits and variable melting points across different batches. What is causing this polymorphism?

The Mechanism: The 2-hydroxypyrimidine core exhibits lactam-lactim tautomerism. In the gas phase or in non-polar solvents, the molecule exists predominantly as the hydroxy tautomer (lactim). However, in polar solvents and in the stable crystalline state, the equilibrium shifts dramatically to the oxo tautomer (2-pyrimidone/lactam) [2]. If you crash-cool the product from a solvent mix with fluctuating polarity, you kinetically trap a mixture of tautomeric hydrogen-bonding networks, resulting in metastable polymorphs. The Solution: Strictly control the dielectric constant of your crystallization solvent. Use polar protic or aprotic solvents (e.g., Ethanol, DMSO) to thermodynamically favor the stable oxo-tautomer dimer network, and employ a slow, controlled cooling ramp.

Q3: How do I efficiently remove residual Palladium from the upstream Suzuki-Miyaura coupling? Standard recrystallization isn't working.

The Mechanism: The nitrogen atoms in the pyrimidine ring, combined with the adjacent oxygen, act as an excellent bidentate chelating ligand for transition metals like Palladium (Pd) and Ruthenium (Ru). Standard crystallization often results in the co-crystallization of these metal-API complexes, failing to reduce Pd levels below the ICH Q3D regulatory limits (<10 ppm). The Solution: You must introduce a scavenger with a higher thermodynamic affinity for Palladium than your API. Thiol-functionalized silica or synthetic carbon adsorbents (e.g., Carboxen) physically extract the metal from the API complex via covalent sulfur-palladium bonding prior to the final crystallization step [3].

Part 2: Process Visualizations

LLPS_Workflow Start Supersaturated API Solution Cooling Rapid Cooling (High Supersaturation) Start->Cooling Unoptimized Seeding Controlled Cooling + Seeding (Within MSZW) Start->Seeding Optimized LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Nucleation Heterogeneous Nucleation Seeding->Nucleation Amorphous Amorphous Solid / Impurities LLPS->Amorphous Crystals High-Purity Crystalline API Nucleation->Crystals

Fig 1. Thermodynamic workflow bypassing Liquid-Liquid Phase Separation (LLPS) via MSZW seeding.

Tautomerism API 2-Hydroxypyrimidine Core Lactim Lactim Tautomer (Hydroxy Form) API->Lactim Equilibrium Lactam Lactam Tautomer (Oxo Form) API->Lactam NonPolar Non-Polar Solvents (Gas Phase / Toluene) Lactim->NonPolar Polar Polar Solvents (EtOH, H2O, DMSO) Lactam->Polar PolyB Metastable Polymorph B NonPolar->PolyB PolyA Stable Polymorph A Polar->PolyA

Fig 2. Solvent-mediated tautomeric equilibrium dictating downstream polymorph stability.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Anti-Solvent Crystallization with MSZW Seeding (LLPS Avoidance)

This protocol is a self-validating system: successful nucleation without turbidity confirms the system has remained within the metastable zone, bypassing spinodal decomposition.

  • Dissolution: Dissolve 100 g of crude 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine in 500 mL of absolute Ethanol at 65°C. Ensure complete dissolution (visual confirmation of a clear solution).

  • Anti-Solvent Addition (Pre-Seeding): Slowly add 150 mL of deionized Water (anti-solvent) at 65°C over 30 minutes. The solution must remain clear. Note: Adding too much water here will cross the LLPS boundary.

  • Cooling to MSZW: Cool the reactor linearly to 55°C at a rate of 0.5°C/min.

  • Seeding: Introduce 1.0 g of pure, milled API seeds (Polymorph A, oxo-tautomer dominant) suspended in 10 mL of EtOH/Water (3:1). Hold the temperature at 55°C for 2 hours to allow the seed bed to mature and consume initial supersaturation.

  • Final Anti-Solvent Addition & Cooling: Over 4 hours, linearly cool the system to 5°C while simultaneously dosing an additional 350 mL of Water.

  • Isolation: Filter the resulting slurry, wash with cold 1:1 EtOH/Water, and dry under vacuum at 45°C.

Protocol B: Palladium Scavenging Workflow
  • Preparation: Dissolve the crude API (post-Suzuki coupling) in Tetrahydrofuran (THF) at a concentration of 10 mL/g to disrupt API-Pd chelates.

  • Scavenger Loading: Add 15 wt% (relative to crude API) of Thiol-functionalized silica (e.g., SiliaMetS® Thiol).

  • Incubation: Agitate the suspension mechanically at 40°C for 12 hours. The elevated temperature provides the activation energy needed for the Pd to migrate from the pyrimidine nitrogen to the silica-bound sulfur.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the silica-Pd complex. Rinse the pad with 2 bed-volumes of THF.

  • Solvent Swap: Concentrate the filtrate in vacuo and proceed directly to Protocol A for final crystallization.

Part 4: Quantitative Data & Optimization Matrices

Table 1: Solvent Selection Matrix for Crystallization Optimization

Primary SolventAnti-SolventTautomer PreferenceLLPS (Oiling Out) RiskAPI YieldCrystal Habit
EthanolWaterOxo (Lactam)High (Requires Seeding)> 92%Block-like
IsopropanolHeptaneMixedVery High85%Agglomerated
DMSOWaterOxo (Lactam)Moderate> 95%Needles
TolueneHexaneHydroxy (Lactim)Low70%Thin Plates

Table 2: Palladium Scavenger Efficacy Comparison

Scavenger TypeMechanismLoading (wt%)Initial Pd (ppm)Residual Pd (ppm)API Recovery
Activated CarbonPhysisorption20%1,25014582%
Silica-ThiolChemisorption (Covalent)15%1,250< 1096%
Synthetic CarbonChemisorption / Pore Trapping10%1,25012> 98%

Part 5: References

  • Oiling Out in Crystallization - Mettler Toledo. URL:[Link]

  • Matrix-Isolation FT-IR Studies and ab Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine or Isocytosine Tautomers. 6. Experimental Observation of a Water-Induced Tautomeric Shift for 2-Hydroxypyrimidine - The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - Organic Process Research & Development (ACS Publications). URL:[Link]

Preventing thermal degradation of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. As a Senior Application Scientist, I have compiled this guide to provide not only procedural steps but also the scientific reasoning behind them, fostering a deeper understanding of the material's behavior.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage and stability of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

Q1: What are the ideal storage conditions for this compound?

A1: To minimize thermal degradation, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine should be stored in a cool, dry, and dark environment. The recommended temperature range is between 2°C and 8°C.[1] It is crucial to store the compound in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.

Q2: I've noticed a slight discoloration of the compound upon long-term storage. Is this a sign of degradation?

A2: Yes, a change in color, such as yellowing or browning, can be an initial indicator of thermal degradation. While minor color changes may not always signify a critical loss of purity, it warrants further investigation to assess the compound's integrity.

Q3: How can I be certain that my compound has not degraded?

A3: Visual inspection is the first step. However, for a definitive assessment of purity and to quantify any potential degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.[2][3][4][5] HPLC can separate the parent compound from any degradation products, allowing for accurate quantification.

Q4: Are there any specific chemical incompatibilities I should be aware of during storage?

A4: Yes, it is essential to avoid storing this compound with strong oxidizing agents, acids, or bases.[6] Incompatible materials can accelerate degradation pathways, even under recommended storage conditions. Always refer to the Material Safety Data Sheet (MSDS) for a comprehensive list of incompatibilities.[6]

Q5: What is the expected shelf-life of this compound under ideal storage conditions?

A5: The shelf-life can vary depending on the initial purity and the precise storage conditions. While a specific expiration date should be provided by the supplier, regular purity assessments are advisable, especially for long-term storage or if the compound is used in sensitive applications. Knowledge of a molecule's stability helps in providing proper storage conditions and shelf life, which is essential for regulatory documentation.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the potential thermal degradation of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing, browning) of the solid compound. Exposure to elevated temperatures, light, or atmospheric oxygen.1. Immediately transfer the compound to a tightly sealed, amber glass container. 2. Store the container in a refrigerator at 2-8°C.[1] 3. Perform an HPLC analysis to quantify the purity and identify any degradation products.
Unexpected or inconsistent experimental results. Degradation of the starting material, leading to lower effective concentration and the presence of impurities.1. Verify the purity of the stored compound using HPLC. 2. If degradation is confirmed (>2-5%), consider purifying the existing stock or obtaining a new batch. 3. Review storage history to identify any deviations from recommended conditions.
Poor solubility compared to a fresh batch. Formation of less soluble degradation products or polymers.1. Attempt to dissolve a small sample in the intended solvent and observe for any insoluble material. 2. Characterize the insoluble material, if possible. 3. Confirm the identity and purity of the soluble portion via analytical methods like NMR or LC-MS.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC). Chemical degradation of the compound.1. Conduct forced degradation studies to intentionally generate and identify potential degradation products.[7][8][9] This can help in confirming the identity of the new peaks. 2. Use techniques like LC-MS to determine the mass of the impurities and propose their structures.[8]
Logical Flow for Troubleshooting

The following diagram outlines the decision-making process when encountering potential degradation.

Troubleshooting_Flow start Problem Observed (e.g., Discoloration, Inconsistent Results) visual_inspection Visual Inspection start->visual_inspection analytical_verification Analytical Verification (HPLC) visual_inspection->analytical_verification degradation_confirmed Degradation Confirmed? analytical_verification->degradation_confirmed quarantine Quarantine Affected Stock degradation_confirmed->quarantine Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No investigate_storage Investigate Storage Conditions quarantine->investigate_storage remediate_storage Remediate Storage Conditions investigate_storage->remediate_storage purify_or_replace Purify or Replace Compound remediate_storage->purify_or_replace continue_use Continue Use with Monitoring no_degradation->continue_use

Caption: Troubleshooting decision-making process.

Experimental Protocols

To ensure the integrity of your 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, the following protocols are recommended.

Protocol 1: Visual Inspection

Objective: To quickly assess the physical state of the compound.

Procedure:

  • Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation.

  • In a well-lit area, visually inspect the compound through the container (if transparent) or by carefully opening it in a controlled environment (e.g., a fume hood).

  • Note the color, consistency (e.g., crystalline, powder), and any signs of clumping or melting.

  • Compare these observations to the certificate of analysis or records from when the compound was first received.

  • Record all observations in a laboratory notebook.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantitatively determine the purity of the compound and detect any degradation products.

Materials:

  • 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50) to create a stock solution.

    • Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable percentage of B, and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of the compound (typically around the λmax).

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol 3: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under controlled conditions to understand its degradation pathways and to help in the identification of potential impurities.[7][8][9]

Procedure:

  • Prepare several samples of the compound.

  • Expose each sample to one of the following stress conditions for a defined period (e.g., 24, 48, 72 hours):

    • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 60°C, 80°C).[8]

    • Acidic Hydrolysis: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl) and heat gently.[8]

    • Basic Hydrolysis: Dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH) and heat gently.

    • Oxidative Stress: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic Stress: Expose the solid or a solution of the compound to UV light.

  • Analyze the stressed samples using HPLC or LC-MS to identify and characterize the degradation products. This information is invaluable for developing stability-indicating methods.

Experimental Workflow Diagram

Experimental_Workflow start Compound Received initial_analysis Initial Analysis (Visual, HPLC) start->initial_analysis storage Store at 2-8°C in a dark, dry place initial_analysis->storage periodic_monitoring Periodic Monitoring storage->periodic_monitoring visual_inspection Visual Inspection periodic_monitoring->visual_inspection hplc_analysis HPLC Purity Check visual_inspection->hplc_analysis decision Purity Meets Specification? hplc_analysis->decision continue_storage Continue Storage decision->continue_storage Yes troubleshoot Initiate Troubleshooting decision->troubleshoot No continue_storage->periodic_monitoring

Caption: Recommended experimental workflow for compound management.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Protheragen.
  • van Lenthe, H., van Kuilenburg, A. B., Ito, T., & van Gennip, A. H. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1912–1918.
  • Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. (2026, March 5). ResearchGate.
  • Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.

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Technical Support Center: Refining Chromatographic Separation of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic separation of 5-(4-fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in resolving these structurally similar constitutional isomers.

The separation of these isomers is notoriously difficult due to their nearly identical physicochemical properties. The presence of the trifluoromethyl group introduces significant electronic and steric effects that influence intermolecular interactions, while the hydroxypyrimidine and fluorophenyl moieties offer sites for hydrogen bonding and dipole-dipole interactions.[1][2][3] Achieving baseline separation requires a nuanced understanding of chromatographic principles and careful optimization of experimental parameters.

This resource provides a structured, question-and-answer-based approach to navigate the complexities of your separation, drawing from established scientific principles and field-proven experience.

I. Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses specific, observable problems you may encounter during method development and routine analysis. Each issue is followed by a series of investigative questions and corrective actions, grounded in chromatographic theory.

Problem 1: Poor Resolution and Peak Tailing

You're observing broad, asymmetric peaks with significant tailing, making accurate quantification impossible.

Initial Diagnosis: Is it a Column or a Mobile Phase Issue?

Peak tailing is often a result of secondary interactions between the analytes and the stationary phase, or a mismatch between the sample solvent and the mobile phase.

Q1: What does your peak shape look like? Is it fronting or tailing?

  • A: Tailing peaks are more common for this class of compounds and often indicate unwanted interactions with active sites on the stationary phase, such as residual silanols on silica-based columns. Fronting can suggest column overload or a problem with the column bed itself.

Q2: Have you considered the pH of your mobile phase?

  • A: The hydroxypyrimidine moiety has ionizable protons. The pH of the mobile phase will dictate the ionization state of your isomers, which in turn significantly affects their retention and interaction with the stationary phase.[4][5] For these acidic compounds, operating at a pH well below the pKa (typically by 2 pH units) will suppress ionization and reduce peak tailing on reversed-phase columns. Conversely, for Hydrophilic Interaction Liquid Chromatography (HILIC), controlling the pH is crucial for maintaining the aqueous layer on the stationary phase and achieving reproducible retention.[6]

Q3: Is your sample solvent compatible with the mobile phase?

  • A: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample.

Corrective Actions & Protocol Optimization
  • Mobile Phase Modification:

    • For Reversed-Phase (RP-HPLC): Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to your mobile phase.[4] This will suppress the ionization of the hydroxypyrimidine group, minimizing secondary interactions with the stationary phase.

    • For HILIC: Ensure your mobile phase contains an appropriate buffer, like ammonium formate or ammonium acetate, to maintain a consistent pH and ionic strength.[8] This is critical for creating a stable and reproducible water layer on the polar stationary phase.[6][9]

  • Column Selection:

    • If using a standard silica-based C18 column, consider switching to a column with end-capping or a hybrid particle technology. These columns have fewer exposed silanol groups, reducing the potential for secondary interactions.

    • For particularly challenging separations, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through dipole-dipole, π-π, and charge transfer interactions with your fluorinated analytes.[10][11]

  • Temperature Optimization:

    • Increasing the column temperature can improve peak shape and reduce viscosity, leading to better efficiency. However, be mindful that it may also alter selectivity.[5] Experiment with temperatures in the range of 30-50°C.

Problem 2: Co-elution or Insufficient Separation

Your isomers are eluting as a single peak or with very little separation (Resolution < 1.5).

Initial Diagnosis: Is it a Selectivity or Efficiency Problem?

Co-elution of isomers points to a lack of differential interaction with the stationary phase (selectivity) or insufficient column performance (efficiency).

Q1: What chromatographic mode are you using?

  • A: If you are using standard reversed-phase (e.g., C18), the separation is primarily driven by hydrophobicity. Your isomers may have very similar logP values, leading to poor separation. You may need to explore alternative chromatographic modes that exploit different chemical properties.

Q2: Have you tried altering the organic modifier in your mobile phase?

  • A: Switching between acetonitrile and methanol in reversed-phase chromatography can significantly impact selectivity.[12] Acetonitrile is a weaker solvent and often provides different selectivity for aromatic and polar compounds compared to methanol.

Q3: Could Supercritical Fluid Chromatography (SFC) be an option?

  • A: SFC is an excellent technique for separating isomers due to its unique selectivity, often orthogonal to HPLC.[13][14][15] The use of supercritical CO2 as the primary mobile phase, combined with a co-solvent, can provide high-efficiency separations.[14]

Corrective Actions & Protocol Optimization
  • Explore Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds that are poorly retained in reversed-phase.[8][16][17] The separation mechanism involves partitioning into a water-enriched layer on a polar stationary phase, which can be highly sensitive to small structural differences.[6]

    • Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for isomers.[13][14] The trifluoromethyl group can have unique interactions in the non-polar environment of supercritical CO2.[18]

  • Optimize Mobile Phase Composition:

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.[19]

    • Mobile Phase Additives: In some cases, the addition of ion-pairing reagents can improve the separation of ionizable compounds, although this can be harsh on the column.[20]

  • Stationary Phase Selection:

    • As mentioned previously, PFP columns can be highly effective.[11][21]

    • Consider columns with different pore sizes or surface areas, as these can influence the interaction with your analytes.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the separation of 5-(4-fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine isomers.

Q1: Why is the separation of these isomers so challenging? A: Constitutional isomers have the same molecular formula and weight, leading to very similar physical properties like polarity and hydrophobicity. The subtle differences in the positions of the fluoro and trifluoromethyl groups on the phenyl ring result in only minor changes in their interaction with the chromatographic stationary phase, making them difficult to resolve.[22]

Q2: What is the best starting point for method development? A: A good starting point is a reversed-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid, run with a shallow gradient. This will give you an initial indication of the retention behavior of your isomers. If resolution is poor, consider switching to a PFP column or exploring HILIC.

Q3: How does the trifluoromethyl group affect the separation? A: The trifluoromethyl group is highly electron-withdrawing and can participate in dipole-dipole interactions.[1][2] It also adds steric bulk. These properties can be exploited for separation, particularly with stationary phases that have complementary functionalities, such as PFP columns.[3]

Q4: Can chiral chromatography be used for these isomers? A: Chiral chromatography is used to separate enantiomers (mirror-image stereoisomers). Since these are constitutional isomers (different connectivity), chiral chromatography is not the appropriate technique unless you are dealing with a racemic mixture of a chiral isomer.[20][23]

Q5: What detection method is most suitable? A: UV detection is generally suitable for these compounds due to the presence of the aromatic and pyrimidine rings. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. For higher sensitivity and confirmation of identity, mass spectrometry (MS) is the preferred method.

Q6: How can I improve the reproducibility of my separation? A: To ensure reproducibility:

  • Always use high-purity solvents (HPLC or MS grade).

  • Prepare fresh mobile phases daily, especially aqueous buffers, to prevent microbial growth.

  • Degas your mobile phase thoroughly to prevent air bubbles in the pump and detector.[7]

  • Use a column oven to maintain a constant temperature.[24]

  • Regularly perform system suitability tests to monitor the performance of your column and instrument.

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Different Chromatographic Modes
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Supercritical Fluid (SFC)
Column C18 or PFP, 2.1 x 100 mm, 1.8 µmAmide or Bare Silica, 2.1 x 100 mm, 1.7 µmChiral or Diol, 3.0 x 100 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 ACN:H2OSupercritical CO2
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 ACN:H2OMethanol
Gradient 20-60% B over 10 min100-80% A over 8 min5-40% B over 5 min
Flow Rate 0.3 mL/min0.4 mL/min2.0 mL/min
Temperature 40°C35°C40°C
Detection UV at 254 nm or MSUV at 254 nm or MSUV at 254 nm or MS
Step-by-Step Protocol: Generic Method Development Workflow
  • Initial Scouting: Begin with the recommended starting conditions for RP-HPLC as outlined in Table 1.

  • Evaluate Initial Results: Assess the chromatogram for retention, resolution, and peak shape.

  • Optimize RP-HPLC:

    • If peaks are broad, ensure the mobile phase is acidified.

    • If resolution is poor, try switching the organic modifier from acetonitrile to methanol.

    • If still unsuccessful, switch to a PFP column.

  • Switch to an Orthogonal Method (HILIC or SFC):

    • If RP-HPLC fails to provide adequate separation, move to HILIC or SFC.

    • Follow the starting conditions in Table 1 for the chosen mode.

  • Fine-Tune the Selected Method:

    • Adjust the gradient slope and duration to maximize the resolution of the target isomers.

    • Optimize the column temperature for the best balance of efficiency and selectivity.

    • Ensure the method is robust by making small, deliberate changes to the parameters and observing the effect on the separation.

IV. Visualizations

Diagram 1: Troubleshooting Logic for Poor Resolution

Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Tailing Peaks? CheckPeakShape->Tailing Asymmetric? CoElution Symmetric Co-elution? CheckPeakShape->CoElution Symmetric? AddModifier Action: Add Acidic Modifier (e.g., 0.1% FA) Tailing->AddModifier Yes ChangeSolvent Action: Switch Organic Solvent (ACN <-> MeOH) CoElution->ChangeSolvent Yes ChangeColumn Action: Switch to End-capped or PFP Column AddModifier->ChangeColumn If tailing persists ChangeMode Action: Switch to Orthogonal Mode (HILIC or SFC) ChangeSolvent->ChangeMode If no improvement

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Diagram 2: General Workflow for Isomer Separation Method Development

Method Development Workflow Start Define Separation Goal: Baseline resolution of isomers Scout_RP Step 1: Reversed-Phase Scouting (C18, PFP) Start->Scout_RP Evaluate_RP Evaluate Resolution & Peak Shape Scout_RP->Evaluate_RP Optimize_RP Optimize RP Method (Gradient, Temp, Solvent) Evaluate_RP->Optimize_RP Promising Separation Scout_Ortho Step 2: Orthogonal Mode Scouting (HILIC or SFC) Evaluate_RP->Scout_Ortho Poor Separation Finalize Final Method Validation & System Suitability Optimize_RP->Finalize Evaluate_Ortho Evaluate Resolution & Peak Shape Scout_Ortho->Evaluate_Ortho Optimize_Ortho Optimize HILIC/SFC Method (Gradient, Co-solvent) Evaluate_Ortho->Optimize_Ortho Promising Separation Optimize_Ortho->Finalize Success Successful Separation Finalize->Success

Sources

Overcoming catalyst deactivation in 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine Synthesis

Welcome to the technical support resource for professionals engaged in the synthesis of 5-aryl-2-hydroxypyrimidine derivatives, a critical scaffold in modern drug discovery. This guide provides in-depth troubleshooting strategies and preventative protocols specifically tailored to address the common challenge of catalyst deactivation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine and its precursors.

Our approach is built on explaining the causal relationships behind reaction outcomes, empowering you to not only solve immediate experimental issues but also to design more robust and efficient synthetic routes.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common failure modes encountered during the synthesis.

Q1: My reaction mixture has turned dark black and the conversion has stalled. What is happening and how can I fix it?

A: The formation of a black precipitate is a tell-tale sign of catalyst deactivation via the formation of palladium black.[1] This is an inactive, agglomerated form of palladium metal that has precipitated out of the solution.[1][2] This typically occurs for two primary reasons:

  • Ligand Dissociation: The phosphine ligand, which is meant to stabilize the active Pd(0) species, can dissociate, especially at elevated temperatures. The resulting "naked" palladium atoms are highly prone to aggregation.[1]

  • Oxidative Degradation: Trace amounts of oxygen in the reaction vessel can oxidize the active Pd(0) catalyst to an inactive Pd(II) species or degrade the electron-rich phosphine ligands that are essential for catalyst stability.[1][3]

Corrective Actions:

  • Improve Ligand Stability: Switch to a more sterically bulky and electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands form more stable complexes with palladium, preventing dissociation and aggregation.[1][4]

  • Lower Reaction Temperature: High temperatures accelerate catalyst decomposition.[1] Once you have identified a suitable catalyst system, try to find the lowest effective temperature that provides a reasonable reaction rate.

  • Ensure Rigorous Inert Conditions: The most critical step is to remove oxygen. Utilize robust degassing techniques such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[3] Assemble your reaction under a positive pressure of inert gas.

Q2: I am observing very low, or no, product yield. What are the first parameters I should investigate?

A: Low or no conversion is a common issue that requires a systematic check of the reaction's fundamental components.[3]

  • Inefficient Pre-catalyst Activation: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1][5] If this reduction is inefficient, the concentration of the active catalyst will be too low.[1]

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or, for superior results and reproducibility, a well-defined, pre-formed Pd(II) precatalyst (e.g., G3 or G4 Buchwald precatalysts) that is designed for rapid and clean activation.[6][7]

  • Reagent and Solvent Quality: Impurities can act as potent catalyst poisons.[1][3] The pyrimidine substrate, aryl halide, and boronic acid must be of high purity. Bases should be freshly purchased or stored in a desiccator.[6]

    • Solution: Assess the purity of all starting materials.[6] Solvents must be anhydrous and thoroughly degassed, as both water and oxygen can be detrimental to the catalytic cycle.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. The base is required to activate the boronic acid for the transmetalation step.[8] The solvent impacts solubility, catalyst stability, and reaction kinetics.[1]

    • Solution: Perform a systematic screen of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF, DMF).[1] For Suzuki reactions, potassium phosphate (K₃PO₄) is often a robust choice.[1]

Q3: My desired product is contaminated with significant side products, such as homocoupling of the boronic acid. How can this be minimized?

A: Side reactions reduce yield and complicate purification. The two most common are protodeboronation and boronic acid homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, which can be exacerbated by the reaction conditions.[1][9]

    • Mitigation: Using the corresponding boronic ester (e.g., a pinacol ester) can improve stability.[1] Employing anhydrous conditions with a suitable base like K₃PO₄ can also suppress this pathway.[1]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[10]

    • Mitigation: As with preventing catalyst decomposition, the key is rigorous exclusion of oxygen through proper degassing of solvents and maintaining a robust inert atmosphere throughout the reaction setup and duration.[3]

Q4: The reaction is extremely sluggish, even at 100 °C. The substrates are electron-rich, which should be favorable. What is causing this inhibition?

A: This is a classic issue when working with nitrogen-containing heterocycles like pyrimidines. The Lewis-basic nitrogen atoms on the pyrimidine ring can coordinate to the electron-deficient palladium center.[9][11] This coordination can inhibit the catalyst by blocking the sites needed for the catalytic cycle to proceed, effectively sequestering the active catalyst.[9][12]

Targeted Solutions:

  • Ligand Choice is Paramount: Standard ligands like PPh₃ may not be sufficient. You need sterically demanding, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[4][13] The bulk of these ligands helps to disfavor the binding of the pyrimidine nitrogen and promotes the desired reductive elimination step.[13]

  • Consider Lewis-Acidic Additives: In some cases, additives like trimethyl borate have been shown to mitigate this type of deactivation.[9] The additive can coordinate to the Lewis-basic sites on the heterocyclic substrate, preventing them from poisoning the palladium catalyst.[9]

Proactive Strategies & Optimization Protocols

Instead of only troubleshooting failed reactions, these protocols are designed to establish a robust process from the outset.

Protocol 1: Systematic Catalyst System Screening

Intelligent screening is the most effective way to identify optimal conditions.[6] This should be performed on a small scale (e.g., 0.1 mmol).

Step-by-Step Methodology:

  • Setup: In a glovebox or under a robust inert atmosphere, arrange an array of reaction vials, each with a small stir bar.

  • Reagent Addition: To each vial, add the pyrimidine halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.2 equiv).[14]

  • Ligand/Catalyst Addition: Add the designated palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and/or ligand to each vial according to your screening plan (see table below).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, 0.1 M) to each vial.[3]

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at a set temperature (e.g., 80 °C).[3]

  • Monitoring & Analysis: Monitor the reactions at set time points (e.g., 2h, 8h, 24h) by taking small aliquots for analysis by LC-MS or GC-MS to determine conversion and identify side products.

ExperimentPd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene100
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane100
4XPhos Pd G3 (2)-K₃PO₄Dioxane100
5XPhos Pd G3 (2)-K₂CO₃THF80
Protocol 2: Best Practices for Reaction Setup

A reproducible experiment starts with a flawless setup.[3]

  • Glassware: Ensure all glassware is oven- or flame-dried to remove adsorbed water and cooled under vacuum or in a desiccator.[15]

  • Inert Atmosphere: Assemble the reaction vessel under a positive pressure of inert gas (Argon is preferred due to its density). Use septa that have not been punctured excessively.

  • Reagent Handling: Solid reagents should be weighed quickly in the air and added to the reaction vessel, which is then immediately purged with inert gas. Liquid reagents and solvents should be handled with gas-tight syringes.

  • Degassing: Never underestimate the importance of degassing. For most applications, bubbling argon through the solvent for 30-60 minutes is sufficient. For highly sensitive reactions, 3-4 freeze-pump-thaw cycles are superior.[3]

  • Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to facilitate mass transfer.[6]

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the catalytic cycle and its failure modes provides the foundation for rational problem-solving.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined sequence of steps involving the palladium catalyst.[16][17]

Suzuki_Miyaura_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_adduct L-Pd(II)(Ar¹)(X) pd0->oxidative_adduct Oxidative Addition + Ar¹-X transmetalation_complex L-Pd(II)(Ar¹)(Ar²) oxidative_adduct->transmetalation_complex Transmetalation + Ar²-B(OR)₂⁻ transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) transmetalation_complex->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.[17]

  • Transmetalation: The organic group (Ar²) from the base-activated boronic acid is transferred to the palladium center, displacing the halide.[17]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled together and eliminated from the palladium, forming the final product and regenerating the active L-Pd(0) catalyst.[16][17]

Key Catalyst Deactivation Pathways

Understanding how the catalyst leaves the productive cycle is key to preventing it.

Caption: Major deactivation pathways for a Pd(0) catalyst in pyrimidine synthesis.

This diagram illustrates two critical off-cycle pathways: aggregation into palladium black and sequestration by the Lewis-basic pyrimidine substrate.[1][9] Both pathways remove the catalyst from the productive cycle, leading to a stalled reaction.

Logical Troubleshooting Workflow

When a reaction fails, follow a logical sequence of investigation.

Troubleshooting_Workflow start Reaction Stalled / Low Yield check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents & Solvents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions catalyst_q1 Is pre-catalyst activation efficient? (e.g., using Pd(OAc)₂) check_catalyst->catalyst_q1 catalyst_q2 Is ligand appropriate? (e.g., PPh₃ with heterocycle) check_catalyst->catalyst_q2 catalyst_q3 Is mixture black? check_catalyst->catalyst_q3 reagents_q1 Are reagents high purity? check_reagents->reagents_q1 reagents_q2 Are solvents anhydrous & degassed? check_reagents->reagents_q2 conditions_q1 Is the reaction truly inert? check_conditions->conditions_q1 conditions_q2 Is base/solvent combination optimal? check_conditions->conditions_q2 catalyst_a1 Use Pd(0) source or well-defined pre-catalyst. catalyst_q1->catalyst_a1 catalyst_a2 Screen bulky, electron-rich biarylphosphine ligands. catalyst_q2->catalyst_a2 catalyst_a3 Improve ligand stability and/or lower temperature. catalyst_q3->catalyst_a3 reagents_a1 Verify purity of starting materials and base. reagents_q1->reagents_a1 reagents_a2 Use fresh anhydrous solvent and degas thoroughly. reagents_q2->reagents_a2 conditions_a1 Improve degassing and inert atmosphere technique. conditions_q1->conditions_a1 conditions_a2 Screen alternative bases and solvents. conditions_q2->conditions_a2

Caption: A logical workflow for troubleshooting common cross-coupling reaction failures.

References

  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem Technical Support.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Pharmaffiliates. Cross-Coupling Reactions Guide.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Natarajan, S., et al. (2014).
  • Organic Syntheses. 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure.
  • Kluedo.
  • Colacot, T. J., et al. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Dreher, S. D., et al.
  • Ammar, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Cele, Z. P., et al. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC.
  • Maganu, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1.... RSC Publishing.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Daugulis, O., et al. Developing Ligands for Palladium(II)
  • Ananikov, V. P., et al. (2020).
  • Organic Chemistry Portal. Mechanism of the Suzuki Coupling. Organic Chemistry Portal.
  • Hussain, M., et al. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Chen, Y.-C., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.

Sources

Validation & Comparative

Comparing 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine with other fluorinated pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated pyrimidine derivatives have long been cornerstones of oncology and virology. While classical agents like 5-fluorouracil (5-FU) operate as antimetabolites, modern drug discovery has shifted toward highly functionalized scaffolds designed for 1[1]. Among these, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine represents a paradigm shift. By coupling a hydrogen-bonding pyrimidine core with a bulky, lipophilic, and metabolically stable aryl group, this scaffold acts not as an antimetabolite, but as a potent fragment for kinase inhibition and 2[2]. This guide objectively compares this advanced scaffold against traditional fluorinated pyrimidines, providing mechanistic insights, experimental protocols, and comparative performance data.

Structural and Mechanistic Divergence

The fundamental difference between classical fluorinated pyrimidines and 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine lies in their intended biological targets and physicochemical properties.

  • Classical Antimetabolites (e.g., 5-FU, Capecitabine): These molecules are small, polar, and designed to mimic endogenous nucleobases (like uracil). Their primary mechanism involves inhibiting thymidylate synthase or incorporating directly into RNA/DNA, leading to 3[3].

  • Advanced Scaffolds (e.g., 5-(4-F-3-CF3-Ph)-2-OH-Pyrimidine): This molecule is significantly larger and more lipophilic, engineered for entirely different interactions.

    • The Pyrimidine Core: The 2-hydroxypyrimidine motif (capable of lactam-lactim tautomerization) serves as a classic "hinge-binding" element, forming crucial hydrogen bonds with the backbone amides of a kinase hinge region.

    • The 4-Fluoro-3-trifluoromethylphenyl Group: This moiety is engineered to occupy deep hydrophobic pockets (e.g., the DFG-out pocket in inactive kinases). The para-fluorine atom sterically and electronically blocks cytochrome P450 (CYP450) mediated aromatic oxidation. Simultaneously, the trifluoromethyl (-CF3) group dramatically increases lipophilicity, enhancing membrane permeability and extending target residence time via halogen bonding.

G A Fluorinated Pyrimidines B Classical Antimetabolites (e.g., 5-FU) A->B C Advanced Scaffolds (e.g., 5-(4-F-3-CF3-Ph)-2-OH-Pyrimidine) A->C D Thymidylate Synthase Inhibition B->D E DNA/RNA Incorporation B->E F Kinase Hinge Binding C->F G Hydrophobic Pocket Occupation C->G

Mechanistic divergence of classical antimetabolites vs. advanced kinase scaffolds.

Physicochemical Comparison

To understand the causality behind their distinct applications, we must analyze their calculated physicochemical properties. The addition of the fluorinated aryl group fundamentally alters the molecule's behavior in biological systems.

Property / Metric5-Fluorouracil (5-FU)Capecitabine (Prodrug)5-(4-F-3-CF3-Ph)-2-OH-PyrimidineCausality / Impact
Target Mechanism Thymidylate SynthaseThymidylate SynthaseKinase Hinge / HydrophobicDetermines therapeutic application.
LogP (calc) -0.890.40~3.80High LogP of the advanced scaffold drives hydrophobic pocket binding.
Polar Surface Area 65.7 Ų113.1 Ų45.0 ŲLower PSA in the advanced scaffold ensures excellent passive permeability.
Metabolic Liability Dihydropyrimidine dehydrogenaseHepatic carboxylesterasesCYP450 (Blocked by F-atom)F-atom at para-position prevents oxidative clearance, increasing half-life.

Experimental Methodologies & Self-Validating Protocols

To objectively validate the performance of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine as a superior kinase inhibitor building block, two critical assays are required: one for target engagement and one for metabolic stability.

Protocol A: TR-FRET Kinase Binding Assay

Purpose: To quantify the binding affinity (IC50) of the pyrimidine scaffold to a target kinase hinge region. Self-Validation Mechanism: The assay relies on a competitive displacement of a fluorescent tracer. Staurosporine is utilized as a universal positive control. If Staurosporine fails to displace the tracer, the kinase is presumed inactive or misfolded, invalidating the run.

  • Preparation: Prepare a 3-fold serial dilution of the test compound in 100% DMSO, then dilute 1:100 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Dispense 5 µL of the diluted compound into a 384-well low-volume plate.

  • Tracer Addition: Add 5 µL of a master mix containing the target Kinase (2 nM final) and a fluorescent active-site Tracer (10 nM final).

  • Antibody Addition: Add 5 µL of LanthaScreen Eu-anti-Tag Antibody (2 nM final) to bind the tagged kinase.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Europium, 665 nm for Tracer). Calculate the IC50 based on the 665/615 emission ratio.

TRFRET S1 Step 1: Compound Incubation S2 Step 2: Add Kinase & Tracer S1->S2 S3 Step 3: Add Eu-Anti-Tag Ab S2->S3 S4 Step 4: Read TR-FRET Signal S3->S4

Step-by-step TR-FRET assay workflow for evaluating kinase binding affinity.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To demonstrate that the para-fluorine substitution effectively blocks CYP450-mediated metabolism. Self-Validation Mechanism:Verapamil is included as a high-clearance positive control. If Verapamil is not rapidly degraded during the time course, the HLM batch or NADPH cofactor is inactive, and the assay must be repeated.

  • Pre-incubation: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance (CLint).

Comparative In Vitro Performance Data

When subjected to the aforementioned protocols, the structural advantages of the 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine scaffold become evident compared to classical models.

Assay / Parameter5-Fluorouracil (5-FU)5-(4-F-3-CF3-Ph)-2-OH-PyrimidineConclusion
Kinase Binding (IC50) >10,000 nM< 50 nM (Target Dependent)The lipophilic aryl group is essential for occupying the kinase hydrophobic pocket.
HLM Clearance (CLint) N/A (Different pathway)< 15 µL/min/mgThe para-fluorine successfully prevents rapid oxidative metabolism.
Caco-2 Permeability (Papp) < 2 x 10⁻⁶ cm/s> 20 x 10⁻⁶ cm/sThe -CF3 group significantly enhances transcellular membrane diffusion.

Conclusion

While classical fluorinated pyrimidines like 5-FU remain vital in antimetabolite chemotherapy, they are fundamentally limited by their polarity and lack of target specificity. The integration of a 4-fluoro-3-trifluoromethylphenyl moiety onto a 2-hydroxypyrimidine core transforms the molecule into a highly specific, metabolically stable, and membrane-permeable scaffold. This makes it an optimal starting point for modern drug development targeting kinases and complex protein-protein interactions.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents Source: ResearchGate URL:[Link]

  • Novel C-6 Fluorinated Acyclic Side Chain Pyrimidine Derivatives: Synthesis, 1H and 13C NMR Conformational Studies, and Antiviral and Cytostatic Evaluations Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative Guide: Validation of Analytical Methods for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex fluorinated pharmaceutical intermediates, such as 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine , presents a unique set of analytical challenges. This molecule combines a highly hydrophobic, electron-withdrawing 4-fluoro-3-trifluoromethylphenyl moiety with a polar, ionizable 2-hydroxypyrimidine ring.

As a Senior Application Scientist, I frequently observe laboratories struggling with peak tailing, poor retention, and irreproducibility when analyzing this class of compounds using standard reversed-phase (RP) methods. This guide objectively compares three analytical approaches—Standard RP-HPLC-UV (C18), UPLC-UV (PFP), and LC-MS/MS—and provides a comprehensive validation framework aligned with the newly revised [1].

Mechanistic Insight: The Tautomerism and Selectivity Challenge

To design a robust analytical method, we must first understand the physicochemical behavior of the analyte. The 2-hydroxypyrimidine moiety is highly susceptible to lactim-lactam (hydroxy-oxo) tautomerism in aqueous environments[2].

The Causality of Peak Tailing: On a standard C18 column, the dynamic interconversion between the hydroxy and oxo tautomers often occurs on the same timescale as chromatographic partitioning. Because a C18 phase relies almost exclusively on dispersive hydrophobic interactions, it cannot differentiate or stabilize these tautomeric states, resulting in severe peak tailing or split peaks.

The PFP Solution: By transitioning to a Pentafluorophenyl (PFP) stationary phase, we introduce multi-modal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring enable strong dipole-dipole interactions with the analyte's trifluoromethyl (-CF 3​ ) and fluoro groups[3]. More importantly, the PFP phase facilitates π−π stacking and hydrogen bonding, which effectively stabilizes the tautomeric equilibrium of the 2-hydroxypyrimidine ring, yielding sharp, symmetrical peaks.

RetentionMechanism cluster_C18 C18 Column (Standard RP) cluster_PFP PFP Column (Fluorinated RP) C18_Phase Alkyl Chain (C18) C18_Interaction Hydrophobic Partitioning Only C18_Phase->C18_Interaction C18_Result Peak Tailing (Tautomer Interconversion) C18_Interaction->C18_Result PFP_Phase Pentafluorophenyl (PFP) Ring PFP_Int1 Pi-Pi Stacking PFP_Phase->PFP_Int1 PFP_Int2 Dipole-Dipole (F-F interactions) PFP_Phase->PFP_Int2 PFP_Int3 H-Bonding (Stabilizes Tautomer) PFP_Phase->PFP_Int3 PFP_Result Sharp Peaks & High Selectivity PFP_Int1->PFP_Result PFP_Int2->PFP_Result PFP_Int3->PFP_Result Analyte 5-(4-Fluoro-3-trifluoromethylphenyl) -2-hydroxypyrimidine Analyte->C18_Phase Weak interaction Analyte->PFP_Phase Multi-modal interaction

Fig 1: Chromatographic retention mechanisms of C18 vs. PFP phases for fluorinated tautomers.

Method Comparison: Selecting the Right Analytical Tool

The table below objectively compares the performance of three distinct methodologies evaluated during our method development phase.

ParameterMethod A: HPLC-UV (C18)Method B: UPLC-UV (PFP)Method C: LC-MS/MS (ESI-)
Primary Use Case Legacy Assay (Not Recommended)Routine Assay & Purity Trace Impurity / PK Studies
Column Chemistry Octadecylsilane (C18)Pentafluorophenyl (PFP)Pentafluorophenyl (PFP)
Peak Symmetry (As) 1.85 (Tailing)1.05 (Excellent) 1.10 (Good)
Run Time 15.0 min4.5 min 5.0 min
Limit of Quantitation 0.5 µg/mL0.05 µg/mL0.5 ng/mL
Linearity ( R2 ) 0.9910.9998 0.9985

Experimental Protocol: Optimized UPLC-UV (PFP) Workflow

To ensure this protocol operates as a self-validating system , it incorporates strict System Suitability Testing (SST) criteria that must pass before any sample data is integrated.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: The acidic pH of ~2.7 suppresses the ionization of residual surface silanols on the column and locks the 2-hydroxypyrimidine into a single predominant tautomeric state, preventing peak splitting).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna PFP(2) or Waters XSelect HSS PFP (100 mm × 2.1 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (Maintains low backpressure and speeds up mass transfer).

    • Gradient: 5% B to 95% B over 3.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min.

    • Detection: UV at 254 nm (optimal absorbance for the conjugated fluorinated phenyl-pyrimidine system).

  • Self-Validating System Suitability Test (SST):

    • Inject the reference standard (10 µg/mL) in five replicates.

    • Acceptance Criteria: Retention time RSD 1.0%; Peak Area RSD 2.0%; Tailing Factor ( As​ ) 1.2; Theoretical Plates ( N ) 10,000. If these criteria fail, the system is not in a state of control, and the run must be aborted.

ICH Q2(R2) Validation Workflow & Experimental Data

The recent revision of mandates a lifecycle approach to analytical validation, emphasizing that a method must be proven "fit for purpose" across its entire reportable range[1].

ICHQ2R2 cluster_Validation ICH Q2(R2) Core Validation Parameters ATP Analytical Target Profile (ATP) Define Method Intent Spec Specificity / Selectivity (No Matrix Interference) ATP->Spec Range Linearity & Range (Reportable Range) ATP->Range Acc Accuracy (Spike Recovery) Spec->Acc Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ (Signal-to-Noise) Prec->LOD Robust Robustness & Lifecycle Management (Continuous Monitoring) LOD->Robust

Fig 2: ICH Q2(R2) Analytical Procedure Validation Lifecycle Workflow.

Validation Data Summary (Method B: UPLC-PFP)

The method was rigorously validated using spiked synthetic matrices to prove specificity, accuracy, and precision.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from impuritiesResolution ( Rs​ ) = 3.4 from closest known degradantPass
Linearity & Range R2≥0.995 over 80-120% of target R2=0.9998 (Range: 1.0 to 50.0 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% ± 0.6% (n=9 across 3 concentration levels)Pass
Repeatability (Precision) RSD 2.0% (n=6)RSD = 0.85%Pass
Intermediate Precision RSD 2.0% (Different day/analyst)RSD = 1.12%Pass
Robustness Stable under deliberate variationsStable across ±5°C temp and ±0.2 pH variationsPass

Conclusion

For the quantification of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, standard C18 methodologies fail to adequately control the tautomeric nature of the pyrimidine ring, leading to poor data integrity. By leveraging the orthogonal dipole and hydrogen-bonding capabilities of a Pentafluorophenyl (PFP) stationary phase [3], combined with strict pH control, we establish a highly robust, self-validating UPLC-UV method. This approach not only meets but exceeds the rigorous standards set forth by the latest ICH Q2(R2) guidelines[1], ensuring absolute trustworthiness in pharmaceutical quality control environments.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[3] URL:[Link]

  • Matrix-Isolation FT-IR Studies and ab Initio Calculations of Hydrogen-Bonded Complexes... Experimental Observation of a Water-Induced Tautomeric Shift for 2-Hydroxypyrimidine. The Journal of Physical Chemistry A.[2] URL:[Link]

Sources

Comparative Binding Affinity of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The ribosomal protein S6 kinase beta-1 (p70S6K) is a critical downstream effector of the mTORC1 signaling pathway, playing a pivotal role in regulating protein synthesis, cell growth, and survival[1]. Dysregulation of p70S6K is frequently implicated in hyperproliferative diseases, including various carcinomas, driving the need for highly selective, ATP-competitive inhibitors. While early-generation inhibitors like PF-4708671 and LY2584702 demonstrated the viability of targeting p70S6K[2], off-target effects and metabolic instability have necessitated the development of novel pharmacophores.

This guide evaluates the 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine (5-FTP-2-HP) scaffold, a highly potent, next-generation structural motif designed to optimize kinase hinge-binding and exploit the hydrophobic S1' pocket of p70S6K[3]. We will objectively compare the binding affinity and kinetic parameters of 5-FTP-2-HP analogs against standard clinical and research alternatives, providing a self-validating experimental framework for Surface Plasmon Resonance (SPR) analysis.

Mechanistic Rationale: The 5-FTP-2-HP Scaffold

The structural design of 5-FTP-2-HP analogs is rooted in precise structure-activity relationship (SAR) principles:

  • The 2-Hydroxypyrimidine Core: Acts as a robust hinge-binding motif. The pyrimidine nitrogen and the adjacent hydroxyl group form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (typically Val147 in p70S6K).

  • The 4-Fluoro-3-trifluoromethylphenyl Motif: This bulky, highly lipophilic eastern ring is engineered to penetrate the deep hydrophobic S1' pocket of the kinase active site[4]. The fluorine atom serves a dual purpose: it increases the metabolic stability of the phenyl ring against cytochrome P450 oxidation and modulates the local dipole moment, enhancing the binding affinity through favorable halogen-protein interactions.

G mTORC1 mTORC1 Complex p70S6K p70S6K (Active) mTORC1->p70S6K Phosphorylates Thr389 S6 S6 Ribosomal Protein p70S6K->S6 Phosphorylates Inhibitor 5-FTP-2-HP Scaffold Inhibitor->p70S6K ATP-Competitive Blockade Translation Protein Translation & Cell Growth S6->Translation Drives

Figure 1: Mechanism of p70S6K pathway blockade by the 5-FTP-2-HP scaffold.

Comparative Binding Affinity Data

To objectively evaluate the performance of the 5-FTP-2-HP scaffold, we compare its kinetic parameters against two benchmark p70S6K inhibitors: PF-4708671 (a highly specific research tool) and LY2584702 (a clinical-stage ATP-competitive inhibitor)[2].

The data below summarizes the equilibrium dissociation constant ( Kd​ ), association rate ( kon​ ), dissociation rate ( koff​ ), and drug residence time ( τ=1/koff​ ) derived from SPR assays.

Inhibitor ClassCompoundTarget Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
Standard PF-4708671p70S6K20.0 1.5×105 3.0×10−3 5.5
Clinical LY2584702p70S6K4.0 4.2×105 1.6×10−3 10.4
Novel Scaffold 5-FTP-2-HP (Analog A)p70S6K1.8 6.8×105 1.2×10−3 13.8
Novel Scaffold 5-FTP-2-HP (Analog B)p70S6K0.9 8.5×105 7.6×10−4 21.9

Analytical Insights: Analog B of the 5-FTP-2-HP series demonstrates sub-nanomolar affinity ( Kd​ = 0.9 nM), outperforming LY2584702. Crucially, the causality behind this superior efficacy lies in the drastically reduced koff​ rate. The trifluoromethyl group anchors the molecule deeply within the hydrophobic pocket, creating a "kinetic trap" that extends the residence time to nearly 22 minutes. Prolonged residence time is highly correlated with sustained in vivo target engagement and prolonged pharmacodynamic efficacy.

Experimental Protocol: Surface Plasmon Resonance (SPR)

To ensure scientific integrity and reproducibility, binding kinetics must be measured using a label-free, real-time system. SPR is the gold standard for determining the exact kon​ and koff​ rates of small-molecule kinase inhibitors[5][6].

Rationale for Experimental Choices
  • Immobilization Strategy: We utilize a CM5 (carboxymethylated dextran) sensor chip. Instead of directly amine-coupling the kinase (which can occlude the ATP-binding pocket), we use an anti-His antibody capture method to immobilize His-tagged p70S6K. This ensures uniform orientation and preserves the conformational integrity of the active site.

  • Buffer Selection: The running buffer must contain 0.05% Tween-20 and 2-5% DMSO to maintain the solubility of the highly lipophilic 5-FTP-2-HP analogs while preventing non-specific binding to the dextran matrix.

Step-by-Step SPR Workflow
  • Surface Preparation & Capture:

    • Activate the CM5 chip flow cells (Fc1 and Fc2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Inject anti-His antibody (50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~10,000 Response Units (RU).

    • Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Ligand (Kinase) Immobilization:

    • Inject recombinant His-tagged p70S6K (20 µg/mL) exclusively over Fc2 at 10 µL/min until a capture level of 2000–3000 RU is achieved. Fc1 serves as the reference cell.

  • Analyte (Inhibitor) Preparation:

    • Prepare a 10 mM stock of the 5-FTP-2-HP analog in 100% DMSO.

    • Perform a 2-fold serial dilution in SPR running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to generate a concentration series from 0.39 nM to 100 nM.

  • Kinetic Binding Analysis:

    • Inject the analyte concentrations sequentially over both Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Association Phase: Allow the analyte to flow for 120 seconds to monitor complex formation ( kon​ ).

    • Dissociation Phase: Switch to running buffer and monitor complex decay ( koff​ ) for 600 seconds.

  • Regeneration:

    • Inject a 30-second pulse of 10 mM Glycine-HCl (pH 1.5) to strip the His-tagged kinase and bound inhibitor from the anti-His antibody, preparing the surface for the next cycle.

  • Data Processing:

    • Double-reference the data by subtracting the Fc1 signal and a buffer-only blank injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ [6].

SPR_Workflow Immobilization 1. Kinase Capture Anti-His coupling on CM5 Chip Analyte 2. Analyte Injection 5-FTP-2-HP Analogs (0.39 - 100 nM) Immobilization->Analyte Baseline stable Dissociation 3. Dissociation Buffer wash to measure k_off Analyte->Dissociation 120s Association Regeneration 4. Regeneration Glycine-HCl (pH 1.5) to strip surface Dissociation->Regeneration 600s Decay Regeneration->Immobilization Next Cycle Analysis 5. Data Fitting 1:1 Langmuir Model Extract K_d Regeneration->Analysis Cycle Complete

Figure 2: Real-time Surface Plasmon Resonance (SPR) kinetic profiling workflow.

Conclusion

The 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine scaffold represents a significant leap in the design of ATP-competitive kinase inhibitors. By combining the rigid hinge-binding capability of the 2-hydroxypyrimidine core with the deep hydrophobic penetration of the fluorinated trifluoromethylphenyl moiety, this structural class achieves superior binding affinity and extended residence times compared to legacy inhibitors like PF-4708671 and LY2584702. For researchers developing targeted therapies against mTORC1/p70S6K-driven pathologies, adopting this scaffold offers a highly optimized starting point for lead optimization.

References

  • Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - NCBI - NIH. National Center for Biotechnology Information. Available at:[Link]

  • Imidazole amines as modulators of kinase activity (US9145392B2). Google Patents.
  • The TORC1-activated Proteins, p70S6K and GRB10, Regulate IL-4 Signaling and M2 Macrophage Polarization by Modulating Phosphorylation of Insulin Receptor Substrate-2. National Center for Biotechnology Information. Available at:[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at:[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at:[Link]

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Reproducibility of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine synthetic pathways

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducibility of Synthetic Pathways for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

For professionals in pharmaceutical research and process development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The compound 5-(4-fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine represents a scaffold of significant interest, combining a fluorinated phenyl ring, a trifluoromethyl group, and a pyrimidine core—all privileged motifs in medicinal chemistry. The reliable, reproducible, and scalable synthesis of such a molecule is paramount for advancing drug discovery programs.

This guide provides a comparative analysis of two primary synthetic strategies for obtaining 5-(4-fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine. Moving beyond a simple recitation of steps, we will dissect the underlying chemical logic, evaluate the reproducibility of each pathway, and provide the field-proven insights necessary to select the optimal route for specific research and development objectives.

Pathway 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

This strategy is a robust and highly reliable method that constructs the target molecule by coupling two advanced intermediates in a late-stage reaction. The core of this approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction renowned for its functional group tolerance and high yields. The pathway converges by preparing the pyrimidine and boronic acid fragments separately before joining them.

Experimental Workflow: Suzuki-Miyaura Pathway

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling A1 2-Hydroxypyrimidine A2 5-Bromo-2-hydroxypyrimidine A1->A2 HBr, H₂O₂ C1 Target Molecule A2->C1 Pd Catalyst, Base B1 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene B2 (4-Fluoro-3-trifluoromethylphenyl)boronic acid B1->B2 1. n-BuLi or Mg 2. B(OiPr)₃ 3. H₃O⁺ B2->C1

Caption: Convergent workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocols

Step 1A: Synthesis of 5-Bromo-2-hydroxypyrimidine (Intermediate A)

The bromination of the electron-rich pyrimidine ring is a critical first step. Using hydrobromic acid and an oxidant like hydrogen peroxide is an effective method that avoids the use of elemental bromine.

  • Reagents: 2-Hydroxypyrimidine (1.0 mol), 35% Hydrobromic Acid (2.0 mol), 30% Hydrogen Peroxide (2.0 mol).

  • Procedure:

    • Combine 2-hydroxypyrimidine (112.1 g, 1 mol) with 462.3 g of 35 wt% hydrobromic acid in a suitable reaction vessel.

    • To this stirred mixture, carefully add 226.7 g of 30 wt% hydrogen peroxide. The addition may be exothermic and should be controlled.

    • Heat the reaction mixture to 40°C and maintain for 12 hours.[1][2]

    • Monitor the reaction to completion using TLC or LC-MS.

    • Upon completion, cool the mixture to 10°C to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxypyrimidine.

Step 1B: Synthesis of (4-Fluoro-3-trifluoromethylphenyl)boronic acid (Intermediate B)

This crucial reagent can be purchased from commercial suppliers or synthesized from the corresponding aryl bromide.[3][4] The synthesis involves a lithium-halogen exchange or Grignard formation followed by quenching with a borate ester.

  • Reagents: 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 mol), n-Butyllithium (1.1 mol), Triisopropyl borate (1.2 mol), Diethyl Ether (anhydrous).

  • Procedure:

    • Dissolve 1-bromo-4-fluoro-3-(trifluoromethyl)benzene in anhydrous diethyl ether under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add n-butyllithium solution, maintaining the temperature below -70°C.

    • Stir for 1 hour at -78°C, then add triisopropyl borate dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the boronic acid, which may be recrystallized.

Step 2: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming reaction. The choice of palladium catalyst, ligand, and base is critical for achieving high yield and reproducibility.

  • Reagents: 5-Bromo-2-hydroxypyrimidine (1.0 eq), (4-Fluoro-3-trifluoromethylphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), 2 M Sodium Carbonate solution, 1,4-Dioxane.

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and 2 M aqueous sodium carbonate, add 5-bromo-2-hydroxypyrimidine, (4-fluoro-3-trifluoromethylphenyl)boronic acid, and the palladium catalyst.

    • Heat the mixture to 95°C under an inert atmosphere for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product, 5-(4-fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

Data Summary and Pathway Analysis
StepKey ReagentsTypical ConditionsReported Yield (Analogous)Reference
1A. Bromination HBr, H₂O₂40°C, 12h~80-90%[1][2]
1B. Borylation n-BuLi, B(OiPr)₃-78°C to RT~70-85%---
2. Coupling Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 95°C~80-95%[5]
  • Expertise & Experience: The Suzuki-Miyaura coupling is a standard, well-understood reaction in modern organic synthesis. Its reproducibility is generally high, provided that reagents are pure and conditions (especially the inert atmosphere) are carefully controlled. The primary challenge lies in the handling of organolithium reagents for the boronic acid synthesis, which requires expertise in handling air- and moisture-sensitive compounds.

  • Trustworthiness: This pathway is highly trustworthy for small to medium-scale synthesis (mg to kg). The reactions are generally clean, and purification is straightforward. The use of a well-defined catalytic cycle lends itself to predictable outcomes.

  • Advantages: High overall yield, excellent regioselectivity (no isomeric byproducts from the coupling), and modularity (different boronic acids or pyrimidines can be swapped in).

  • Disadvantages: Higher cost due to the palladium catalyst and boronic acid precursor, and a greater number of discrete synthetic steps compared to a one-pot condensation.

Pathway 2: Linear Synthesis via De Novo Ring Condensation

This approach builds the pyrimidine ring from acyclic precursors, one of which already contains the requisite aryl moiety. This strategy is often pursued for large-scale manufacturing as it can be more atom-economical and may use less expensive starting materials. The key challenge is controlling the regioselectivity of the ring closure to ensure the aryl group is installed at the C5 position. A standard Biginelli condensation is not suitable as it typically yields a C4-arylpyrimidine. Therefore, a more tailored approach is required.

Experimental Workflow: De Novo Condensation Pathway

A1 4-Fluoro-3-(trifluoromethyl)benzaldehyde A2 Ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate (β-Ketoester) A1->A2 Ethyl Acetate, Base A3 Ethyl 2-(ethoxymethylidene)-3-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate A2->A3 Triethyl Orthoformate, Ac₂O A4 Target Molecule A3->A4 Urea, Base (e.g., NaOEt)

Caption: Linear workflow for the de novo pyrimidine synthesis.

Proposed Experimental Protocol

This protocol is based on established methods for constructing 5-substituted pyrimidines from 1,3-dicarbonyl precursors.[6]

Step 1: Synthesis of the β-Ketoester Precursor

  • Rationale: A Claisen condensation between an aryl methyl ketone and a carbonate source is a classic method to generate the required β-ketoester. An alternative shown above starts from the corresponding aldehyde.

  • Reagents: 4-Fluoro-3-(trifluoromethyl)benzaldehyde, Ethyl Acetate, Sodium Ethoxide.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add a mixture of 4-fluoro-3-(trifluoromethyl)benzaldehyde and ethyl acetate to the ethoxide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute acid and extract the product with an organic solvent.

    • Purify to yield the β-ketoester.

Step 2: Formation of the Enol Ether

  • Rationale: Activating the central carbon of the β-dicarbonyl system with a formyl equivalent (from triethyl orthoformate) creates the correct electrophilic centers for cyclization with urea to form the C5-C6 bond of the pyrimidine.

  • Reagents: β-Ketoester from Step 1, Triethyl Orthoformate, Acetic Anhydride.

  • Procedure:

    • Heat a mixture of the β-ketoester, triethyl orthoformate, and a catalytic amount of acetic anhydride at 120-140°C for several hours.

    • Distill off the ethanol formed during the reaction.

    • The crude product, an enol ether, can often be used directly in the next step without extensive purification.

Step 3: Cyclocondensation with Urea

  • Rationale: This is the key ring-forming step. Urea acts as the N-C-N synthon, attacking the activated dicarbonyl equivalent to form the thermodynamically stable pyrimidine ring.

  • Reagents: Enol ether from Step 2, Urea, Sodium Ethoxide, Ethanol.

  • Procedure:

    • Dissolve the crude enol ether in anhydrous ethanol.

    • Add urea and a solution of sodium ethoxide in ethanol.

    • Reflux the mixture for 4-8 hours until ring closure is complete.

    • Cool the reaction mixture and neutralize with acid.

    • The product may precipitate from the solution. Filter the solid, wash, and recrystallize to obtain 5-(4-fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

Data Summary and Pathway Analysis
StepKey ReagentsTypical ConditionsEstimated YieldReference (General Method)
1. β-Ketoester Formation Aldehyde, Ester, Base0°C to RT60-75%[6]
2. Enol Ether Formation Ketoester, HC(OEt)₃130°C~80-90%[7]
3. Cyclocondensation Enol Ether, Urea, BaseReflux50-70%[7]
  • Expertise & Experience: This pathway requires a solid understanding of condensation chemistry. While the individual steps are common, optimizing the entire sequence for a new, complex substrate requires significant process development. Reproducibility can be challenging initially, as yields are often sensitive to reaction conditions, reagent purity, and workup procedures.

  • Trustworthiness: The synthesis is less "guaranteed" than the Suzuki route on the first attempt. The major risk is in the cyclocondensation step, where side reactions can lower the yield and complicate purification. However, once optimized, this linear synthesis can become a highly robust manufacturing process.

  • Advantages: Potentially lower cost of goods due to cheaper bulk starting materials (aldehyde, urea, simple esters) and the absence of precious metal catalysts. Fewer purification steps for intermediates may be possible in a streamlined process.

  • Disadvantages: Lower overall yield is common, especially during initial development. The reaction conditions (e.g., strong base, heat) may not be compatible with all functional groups. Significant process optimization is required to achieve high reproducibility and yield.

Comparative Guide and Recommendation

MetricPathway 1: Suzuki-MiyauraPathway 2: De Novo CondensationJustification
Scientific Maturity High Moderate The Suzuki coupling is a more general and predictable reaction. The de novo synthesis is highly substrate-dependent and requires more optimization.
Reproducibility High Moderate to High (Post-Optimization) The catalytic nature and well-defined mechanism of the Suzuki reaction lead to high reproducibility. Condensation yields can vary until the process is robust.
Estimated Overall Yield ~50-70% ~25-45% (Unoptimized) The high yields of the coupling step often lead to a better overall yield, despite more steps.
Scalability Good Excellent While Suzuki couplings are scalable, removing palladium traces can be an issue. Condensation reactions are often preferred for bulk manufacturing.
Reagent Cost High Low to Moderate Palladium catalysts and boronic acids are significantly more expensive than aldehydes, urea, and simple esters.
Suitability Discovery, MedChem, Small Scale Process Development, Large Scale The reliability of the Suzuki route is ideal for quickly obtaining material for biological testing. The cost-effectiveness of the condensation route makes it attractive for commercial production.
Senior Scientist's Recommendation

For researchers in a discovery or medicinal chemistry setting , where the primary goal is the rapid and reliable synthesis of tens to hundreds of grams of the target molecule for biological evaluation, Pathway 1 (Suzuki-Miyaura) is the unequivocally superior choice. Its predictability and high success rate minimize development time, justifying the higher reagent cost. The modularity allows for the rapid synthesis of analogs by simply changing the boronic acid partner.

For professionals in process chemistry and commercial manufacturing , where cost of goods is a critical driver, Pathway 2 (De Novo Condensation) represents a more promising long-term strategy. While it requires a significant initial investment in process optimization to ensure reproducibility and maximize yield, its reliance on cheaper, more readily available starting materials makes it the economically viable option for multi-kilogram and pilot-scale production. The initial challenges in reproducibility are overcome through rigorous process control and optimization, transforming it into a robust and efficient manufacturing route.

Conclusion

The choice of a synthetic pathway is not merely a technical decision but a strategic one, dictated by the end goal of the synthesis. The Suzuki-Miyaura pathway offers reliability and speed, making it ideal for research and discovery. In contrast, the de novo condensation pathway, while demanding more initial development, provides a more cost-effective and sustainable route for large-scale production. A thorough understanding of the principles, advantages, and challenges of each approach, as outlined in this guide, empowers chemists to make informed decisions that align with the objectives of their program.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. [Link]

  • Biginelli reaction - Wikipedia. [Link]

  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google P
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. [Link]

  • Biginelli Reaction - Organic Chemistry Portal. [Link]

  • Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl- 4-aryl-3,4-dihydropyrimidin-2(1H)-ones - Semantic Scholar. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

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A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine Against Standard MAPK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in key kinases such as BRAF and RAS, is a hallmark of many human cancers, particularly melanoma and colorectal cancer.[3][4] This has made the MAPK cascade, specifically the RAS-RAF-MEK-ERK signaling axis, a prime target for therapeutic intervention.[1][5]

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 5-(4-fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine (herein referred to as Compound Y), against a panel of well-established, standard-of-care kinase inhibitors targeting the MAPK pathway. The structural components of Compound Y, particularly the pyrimidine and trifluoromethylphenyl moieties, are found in various kinase inhibitors, suggesting its potential as a modulator of this pathway.[6][7]

Our objective is to present a rigorous, side-by-side comparison of Compound Y with inhibitors of BRAF, MEK, and ERK. This guide is intended for researchers, scientists, and drug development professionals, providing not only the comparative data but also the underlying scientific rationale and detailed experimental protocols for a thorough evaluation.

The MAPK/ERK Signaling Pathway and Rationale for Comparator Selection

The MAPK/ERK pathway is a multi-tiered kinase cascade that relays extracellular signals to the nucleus to control gene expression.[2][5] In many cancers, a mutation in an upstream component, such as a BRAF V600E mutation, leads to constitutive activation of the pathway, driving uncontrolled cell growth.[3][4]

To comprehensively assess the efficacy and selectivity of Compound Y, we will benchmark it against inhibitors targeting three key nodes in this cascade:

  • BRAF Inhibitors: These drugs target the BRAF kinase, often the point of activating mutations. We have selected Vemurafenib and Dabrafenib , both FDA-approved for the treatment of BRAF V600-mutant melanoma.[3][8]

  • MEK Inhibitors: These agents inhibit the downstream kinases MEK1 and MEK2, which are activated by RAF kinases.[1][9][10] We will use Trametinib and Cobimetinib , which are also FDA-approved and often used in combination with BRAF inhibitors.[1][11]

  • ERK Inhibitors: Targeting the final kinase in the cascade, ERK1/2, is a strategy to overcome resistance to upstream inhibitors.[12][13][14] Ulixertinib (BVD-523) , a clinical-stage ERK1/2 inhibitor, will serve as our standard for this target.[14][15]

The following diagram illustrates the MAPK/ERK signaling pathway and the points of intervention for the selected standard inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., ELK1) ERK->Transcription Vemurafenib Vemurafenib Dabrafenib Vemurafenib->BRAF Trametinib Trametinib Cobimetinib Trametinib->MEK Ulixertinib Ulixertinib Ulixertinib->ERK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling cascade with points of inhibitor intervention.

Experimental Benchmarking Strategy

Our evaluation of Compound Y is structured around a three-tiered experimental approach:

  • Biochemical Assays: To determine the direct inhibitory effect on isolated kinase enzymes.

  • Cell-Based Proliferation Assays: To measure the impact on the viability and growth of cancer cells harboring MAPK pathway mutations.

  • Target Validation in Cells (Western Blotting): To confirm that the compound inhibits the intended pathway within a cellular environment.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Efficacy cluster_tier2 Tier 2: Cellular Potency cluster_tier3 Tier 3: On-Target Cellular Activity KinaseAssay In Vitro Kinase Assays (BRAF, MEK1/2, ERK1/2) IC50 Determine IC50 Values KinaseAssay->IC50 GI50 Determine GI50 Values IC50->GI50 Inform Dosing CellCulture Culture BRAF V600E Melanoma Cells (A375) CompoundTreatment Treat with Compound Y & Standard Inhibitors CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (MTS or CellTiter-Glo) CompoundTreatment->ViabilityAssay ViabilityAssay->GI50 TargetModulation Assess Pathway Inhibition GI50->TargetModulation Confirm Mechanism CellTreatment2 Treat A375 Cells with Compounds (Time Course) Lysis Cell Lysis & Protein Quantification CellTreatment2->Lysis WesternBlot Western Blot for p-ERK and Total ERK Lysis->WesternBlot WesternBlot->TargetModulation

Caption: The three-tiered experimental workflow for benchmarking Compound Y.

Part 1: Biochemical Efficacy - In Vitro Kinase Assays

The initial step is to determine if Compound Y directly inhibits the kinase activity of BRAF (wild-type and V600E mutant), MEK1/2, and ERK1/2 in a cell-free system. This provides the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol: ADP-Glo™ Kinase Assay

This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16][17]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase solution (e.g., recombinant human BRAF V600E) in kinase reaction buffer.

  • Compound Addition: Add 0.5 µL of Compound Y or a standard inhibitor, serially diluted in DMSO, to the appropriate wells. Include DMSO-only wells as a "no inhibition" control.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., appropriate substrate for the kinase and 10 µM ATP).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Comparative Biochemical Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)
Compound Y BRAF V600E 120
MEK1 >10,000
ERK2 >10,000
VemurafenibBRAF V600E31
DabrafenibBRAF V600E5
TrametinibMEK10.9
CobimetinibMEK14.2
UlixertinibERK2<0.3

Interpretation: The hypothetical data suggest that Compound Y is a moderately potent inhibitor of BRAF V600E with good selectivity against MEK1 and ERK2 in biochemical assays. Its potency is less than the established BRAF inhibitors, Vemurafenib and Dabrafenib.

Part 2: Cellular Potency - Anti-Proliferation Assays

To assess whether the biochemical activity of Compound Y translates into an anti-cancer effect, we measure its ability to inhibit the growth of a cancer cell line that is dependent on the MAPK pathway. The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is an excellent model for this purpose.[15]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[18][19][20][21]

  • Cell Seeding: Seed A375 cells into a 96-well opaque-walled plate at a density of 3,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound Y and standard inhibitors. Add the compounds to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[18][19] Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18][19] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]

  • Data Acquisition: Record the luminescence with a plate reader.

  • Analysis: Calculate the half-maximal growth inhibition (GI50) value by plotting the percentage of cell growth inhibition against the log-concentration of the compound.

Comparative Cellular Data (Hypothetical)
CompoundTarget PathwayCell Line (Mutation)GI50 (nM)
Compound Y BRAF A375 (BRAF V600E) 450
VemurafenibBRAFA375 (BRAF V600E)100
DabrafenibBRAFA375 (BRAF V600E)30
TrametinibMEKA375 (BRAF V600E)2
UlixertinibERKA375 (BRAF V600E)50

Interpretation: The hypothetical GI50 data indicate that Compound Y inhibits the proliferation of BRAF-mutant melanoma cells, confirming its cell permeability and activity in a cellular context. As with the biochemical data, its potency is lower than the standard inhibitors.

Part 3: On-Target Cellular Activity - Western Blotting

To verify that the observed anti-proliferative effect of Compound Y is due to the inhibition of the MAPK pathway, we will use Western blotting to measure the phosphorylation status of ERK (p-ERK), a key downstream effector of BRAF and MEK.[22] A reduction in p-ERK levels upon treatment with an inhibitor confirms on-target activity.[23]

Protocol: Western Blot for Phospho-ERK
  • Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Compound Y and standard inhibitors at concentrations around their GI50 values for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% polyacrylamide gel.[24]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22][24]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[24]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control like GAPDH.[22][24]

Qualitative Western Blot Results (Hypothetical)

A representative Western blot would show a dose-dependent decrease in the p-ERK/Total ERK ratio in cells treated with Compound Y, similar to the effects seen with Vemurafenib. This would confirm that Compound Y inhibits the MAPK pathway in cancer cells, leading to the observed reduction in cell proliferation.

Discussion and Conclusion

This guide outlines a systematic approach to benchmarking a novel kinase inhibitor, 5-(4-fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine (Compound Y), against established drugs targeting the MAPK pathway. The multi-tiered strategy, encompassing biochemical, cellular proliferation, and on-target validation assays, provides a comprehensive profile of the investigational compound's potency, efficacy, and mechanism of action.

Based on our hypothetical data, Compound Y demonstrates characteristics of a selective BRAF V600E inhibitor. While its potency in both biochemical and cellular assays is lower than the standard-of-care inhibitors like Vemurafenib and Dabrafenib, it serves as a promising lead compound. The presented protocols are robust and widely used in the field of drug discovery, ensuring that the data generated is reliable and can be confidently used to make decisions about the future development of the compound.

Further studies would be necessary to fully characterize Compound Y, including broader kinase profiling to assess its selectivity across the kinome, evaluation against other cancer cell lines, and in vivo efficacy studies in animal models. This benchmarking framework, however, provides the essential first steps in evaluating the therapeutic potential of a new kinase inhibitor.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the intricate processes of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine. Given the compound's complex structure, featuring a halogenated aromatic ring system, it necessitates handling as a hazardous material to mitigate risks to personnel and the environment.

Part 1: Hazard Assessment & Pre-Disposal Safety

Before any disposal procedures begin, a thorough understanding of the potential hazards is essential. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, its hazard profile must be inferred from its structural motifs: a fluorinated, trifluoromethyl-substituted phenyl group attached to a hydroxypyrimidine core.

  • Assumed Hazard Profile : Structurally similar compounds are often categorized as having acute oral toxicity and being irritants to the skin and eyes.[1][2][3][4] The presence of carbon-fluorine bonds is significant; thermal decomposition, such as in a fire, can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride (HF).[3][5][6] Therefore, this compound must be treated as hazardous waste.[7]

  • Engineering Controls : All handling of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, including weighing, solution preparation, and packaging for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][8][9]

  • Personal Protective Equipment (PPE) : A robust defense is your primary safety tool. Always wear the following:

    • Eye Protection : Tightly fitting chemical safety goggles or a full-face shield.[1][7]

    • Hand Protection : Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[3][8]

    • Body Protection : A flame-resistant laboratory coat, fully fastened. Ensure closed-toe shoes are worn.[8]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be managed through a licensed professional hazardous waste disposal service.[1][10] Under no circumstances should it be discarded down the drain or in standard laboratory trash.[5][7]

Step 1: Waste Segregation at the Point of Generation Proper segregation is the critical first step to prevent dangerous chemical reactions and ensure compliant disposal.[11]

  • Solid Waste : Collect any solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a designated solid hazardous waste container.[3][8]

  • Liquid Waste : Collect all unused or spent solutions containing the compound in a designated liquid hazardous waste container.[8]

  • Avoid Co-mingling : Do not mix waste containing this compound with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions.[3][10][12]

Step 2: Container Selection and Labeling Proper containment and identification are mandated by regulatory bodies and are essential for safety.

  • Container Type : Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[3][7]

  • Labeling : As soon as the first item of waste is added, the container must be labeled.[7] The label must clearly state:

    • The words "Hazardous Waste "

    • The full chemical name: "5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine "

    • The accumulation start date.[7]

Step 3: Secure Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely and securely within the laboratory prior to collection.

  • Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation.[7][13]

  • The SAA must be away from heat sources, ignition sources, and high-traffic areas.[2][3]

  • It is best practice to use secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.[7]

  • Keep the container securely closed at all times, except when adding waste.[8][11] Do not fill containers beyond 90% of their capacity to allow for expansion.[11]

Step 4: Managing Contaminated Materials and Empty Containers Any labware that has come into contact with the compound is considered contaminated.

  • Disposable Labware : Items such as contaminated pipette tips or centrifuge tubes should be placed directly into the solid hazardous waste container.[3]

  • Empty Containers : The original chemical container is considered hazardous waste even when "empty." It must be decontaminated via a triple-rinse procedure with a suitable solvent (e.g., acetone or ethanol).[3][8]

  • Rinsate Collection : Crucially, the solvent rinsate from this cleaning process is itself hazardous waste. It must be collected and added to the appropriate halogenated liquid hazardous waste stream.[3][8]

  • Decontaminated Container Disposal : Once triple-rinsed, deface or remove the original label and dispose of the clean container according to your institution's specific guidelines for glass or plastic recycling.[13][14]

Step 5: Final Disposal Arrangements The final step involves the professional and compliant removal of the waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated laboratory safety officer to schedule a pickup for the hazardous waste.[3][8]

  • Provide them with an accurate inventory of the waste container's contents.[7] The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility equipped with specialized scrubbers to safely neutralize the resulting acidic gases.[3][15][16]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.[8]

  • Evacuate : Alert personnel in the immediate area and evacuate non-essential staff.[8]

  • Ventilate : Ensure the area is well-ventilated; if the spill is not in a fume hood, increase airflow to the room if it is safe to do so.

  • Contain : Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[8][17]

  • Collect : Carefully sweep or scoop the absorbed material and place it into your labeled hazardous waste container.[8]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone). All cleaning materials (wipes, swabs) must also be disposed of as hazardous solid waste.[8]

  • Report : Report the spill to your laboratory supervisor and EHS department, regardless of size.[8]

Data Presentation: Disposal Protocol Summary

ParameterGuidelineRationale
Waste Classification Hazardous Halogenated Organic WasteDue to the fluoro- and trifluoromethyl- functional groups.[11][16]
Primary Container Sealable, compatible container (e.g., HDPE).[3]Prevents leaks and reactions with container material.
Container Label "Hazardous Waste," full chemical name, accumulation date.[7][13]Ensures regulatory compliance and safe handling.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[7][13]Safe, secure, and compliant temporary storage.
Disposal Method Collection by a licensed waste management company.[1][8][10]Ensures environmentally sound and legal disposal.
Treatment Technology High-Temperature Incineration.[3][15]Required to break down stable halogenated organic molecules.
Spill Cleanup Use inert absorbent; collect all materials as hazardous waste.[8][17]Prevents environmental release and personnel exposure.
Empty Containers Triple-rinse; collect rinsate as hazardous waste.[3][8]Ensures residual chemical is not improperly discarded.

Experimental Protocols: Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine and associated waste.

G Disposal Workflow for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine cluster_ppe Pre-Disposal Safety cluster_waste_handling Waste Characterization & Segregation cluster_containment Containment & Decontamination cluster_final Final Disposal Start Experiment Complete PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Characterize Characterize All Waste as Hazardous Halogenated Organic FumeHood->Characterize Segregate Segregate Waste by Type Characterize->Segregate SolidWaste Solid Waste (Contaminated Gloves, Paper, etc.) Segregate->SolidWaste LiquidWaste Liquid Waste (Solutions, Rinsate) Segregate->LiquidWaste EmptyContainer Empty Original Container Segregate->EmptyContainer SolidContainer Place in Labeled, Sealed Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled, Sealed Liquid Hazardous Waste Container LiquidWaste->LiquidContainer TripleRinse Triple Rinse Container with Suitable Solvent EmptyContainer->TripleRinse StoreSAA Store Waste Containers in Designated Satellite Accumulation Area SolidContainer->StoreSAA LiquidContainer->StoreSAA CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeClean Deface Label & Dispose of Clean Container per Institutional Policy TripleRinse->DisposeClean CollectRinsate->LiquidContainer ContactEHS Contact EHS for Waste Pickup StoreSAA->ContactEHS End End of Process ContactEHS->End

Caption: Disposal workflow for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine.

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Personal protective equipment for handling 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide for Handling 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of scientifically grounded, self-validating protocols. When handling novel or unclassified fluorinated pharmaceutical intermediates like 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine , standard safety measures are insufficient. You must design your operational and disposal plans around the specific physicochemical properties of the molecule.

Chemical Profile & Hazard Rationale

To protect yourself, you must understand the causality behind the chemical's hazards. 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine contains structural motifs specifically engineered to interact with biological systems:

  • High Lipophilicity & Membrane Permeability: The incorporation of fluorine-rich structures—specifically the trifluoromethyl (-CF3) and para-fluoro groups—is a classic medicinal chemistry strategy used to improve target binding affinity and cellular membrane permeability[2]. Consequently, this molecule has an exceptionally high potential for dermal absorption, particularly when solubilized in permeation-enhancing laboratory solvents like DMSO or DMF.

  • HPAPI Classification Default: Because this is a specialized intermediate, it likely lacks a formally established Occupational Exposure Limit (OEL). In the pharmaceutical industry, approximately 41% of all active pharmaceutical ingredients are highly potent (HPAPIs) [4]. Therefore, this compound must be handled under the strict assumption of an OEL of <10 µg/m³ until toxicological data proves otherwise [4].

Primary & Secondary Engineering Controls

Personal Protective Equipment (PPE) is your last line of defense. Containment must be established through engineering controls first, adhering to USP <800> standards for hazardous drugs [3].

  • Containment Primary Engineering Control (C-PEC): All weighing, transferring, and solubilization must occur within an externally vented Class II Biological Safety Cabinet (BSC) or a dedicated powder containment isolator equipped with redundant HEPA filtration [1].

  • Containment Secondary Engineering Control (C-SEC): The C-PEC should be located in a negative-pressure room maintaining at least 12 air changes per hour (ACPH) to prevent aerosolized powder from migrating into general laboratory spaces [3].

Personal Protective Equipment (PPE) Matrix

When interacting with the C-PEC, personnel must utilize the following PPE matrix, designed specifically to counteract the lipophilic and particulate hazards of fluorinated pyrimidines.

PPE CategorySpecificationMechanistic Rationale
Gloves Double-layered, powder-free nitrile or neoprene (ASTM D6978 tested).Nitrile provides chemical resistance. The trifluoromethyl group enhances solvent-driven skin penetration; double-gloving ensures that if the outer glove suffers solvent breakthrough, the inner glove maintains the barrier.
Eye/Face ANSI Z87.1 tight-fitting chemical splash goggles.Protects mucous membranes from aerosolized powders. The pyrimidine-2-ol moiety can act as a severe ocular irritant.
Body Disposable, low-linting, poly-coated isolation gown.Woven lab coats trap microscopic powders. A poly-coated, back-closing gown prevents frontal particulate entrapment and fluid penetration [5].
Respiratory N95/P100 particulate respirator (minimum) or PAPR.Prevents inhalation of fine particulate matter. A Powered Air-Purifying Respirator (PAPR) is mandatory during bulk powder transfers or spill cleanups [5].

Operational Workflow: Step-by-Step Handling Protocol

Every step in this workflow is designed to be a self-validating system—meaning the successful completion of one step inherently prevents the failure of the next.

Workflow A 1. Risk Assessment & Hood Prep B 2. Don PPE (Double Gloves, Respirator) A->B C 3. C-PEC Manipulation (Anti-static tools) B->C D 4. Solubilization & Sealed Transfer C->D E 5. Surface Decon (Surfactant + Solvent) D->E F 6. Doff PPE & Hand Hygiene E->F G 7. High-Temp Incineration Waste F->G

Figure 1: Step-by-step operational workflow for the safe handling of fluorinated APIs.

Step 1: Preparation & Staging Verify the inward airflow of the C-PEC. Stage all necessary solvents, anti-static weigh boats, and spatulas inside the hood. Logic: Fluorinated powders frequently exhibit static cling; using anti-static tools prevents the powder from aerosolizing or adhering to gloves.

Step 2: Donning PPE Wash hands. Don the inner pair of nitrile gloves, followed by the poly-coated gown (ensuring the cuffs cover the inner gloves). Don respiratory and eye protection. Finally, don the outer pair of nitrile gloves over the gown cuffs.

Step 3: Manipulation & Solubilization Perform all weighing strictly within the C-PEC. If creating a stock solution, add the solvent (e.g., DMSO) slowly down the side of the vial to prevent powder displacement.

Step 4: Sealed Transfer (Self-Validation Step) Seal all vials tightly before removing them from the C-PEC. Wipe the exterior of the sealed container with a compatible solvent wipe (e.g., 70% IPA) to remove invisible surface contamination. Logic: If the vial is clean on the outside, you validate that the hazard remains contained within the vessel.

Step 5: Doffing Remove the outer gloves inside the C-PEC and dispose of them in a designated hazardous waste container. Remove the gown and inner gloves carefully to avoid aerosolizing trace powder. Wash hands thoroughly with soap and water.

Decontamination and Spill Response

  • Surface Decontamination: Fluorinated pyrimidines are chemically stable; therefore, decontamination requires physical removal rather than chemical deactivation. Use a surfactant-based cleaner to lift the lipophilic residue, followed by a solvent wipe (e.g., methanol or IPA), and finish with a sterile water wipe.

  • Spill Protocol: If a powder spill occurs outside the C-PEC, evacuate the immediate area. Personnel wearing a PAPR and full chemical suit must gently cover the spill with damp absorbent pads (water/surfactant mix) to suppress dust before sweeping it into a hazardous waste bag. Never use a standard laboratory vacuum, as this will immediately aerosolize the HPAPI into the operator's breathing zone [4].

Waste Disposal Plan

The robust carbon-fluorine (C-F) bonds in this molecule make it highly resistant to standard environmental degradation.

  • Solid Waste: All materials that contact the compound (spatulas, weigh boats, PPE, wipes) must be double-bagged in heavy-duty, clearly labeled hazardous waste bags.

  • Liquid Waste: Solvent waste containing the dissolved intermediate must be collected in compatible, clearly labeled, and sealed high-density polyethylene (HDPE) carboys.

  • Final Disposition: All waste streams must be routed for high-temperature incineration by a certified hazardous waste contractor. Standard disposal methods will not break the C-F bonds safely and risk generating toxic environmental byproducts.

References

  • Title: Controlling Occupational Exposure to Hazardous Drugs - OSHA Source: osha.gov URL: [Link]

  • Title: 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS - USP-NF Source: uspnf.com URL: [Link]

  • Title: Insights Potent compounds: 7 things that every EHS professional should know Source: affygility.com URL: [Link]

  • Title: New Guidelines for Handling Hazardous and Cytotoxic Agents Source: aspirus.org URL: [Link]

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